molecular formula C11H16FN B183772 N-(2-fluorobenzyl)butan-2-amine CAS No. 893590-49-3

N-(2-fluorobenzyl)butan-2-amine

Cat. No.: B183772
CAS No.: 893590-49-3
M. Wt: 181.25 g/mol
InChI Key: YMNDDCDZEXRZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)butan-2-amine is a chemical compound of interest in pharmacological research, particularly in the context of studying the nuclear receptor REV-ERBα. REV-ERBα is a critical protein at the core of the circadian clock, regulating essential biological pathways including metabolism, inflammation, and sleep-wake cycles . Agonists of REV-ERBα have emerged as valuable tools for investigating circadian biology and its associated physiology. While this specific compound's efficacy data is limited in the public domain, its core structure is part of a broader series of optimized tertiary amines that have been developed and studied as potent REV-ERBα agonists . Research into these related agonists has demonstrated their ability to suppress the expression of core clock genes such as BMAL1 and inflammatory markers like IL-6 in human cells, highlighting the potential of this chemotype for probing the intricate mechanisms of the circadian system and inflammatory response . The continued investigation of such compounds provides researchers with critical insights that may identify new therapeutic targets for diseases linked to circadian rhythm disruption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNDDCDZEXRZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405944
Record name N-(2-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893590-49-3
Record name N-(2-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-fluorobenzyl)butan-2-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-fluorobenzyl)butan-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted N-benzylamine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, this guide offers a complete workflow for its synthesis, purification, and characterization. We will delve into the mechanistic underpinnings of the chosen synthetic route, reductive amination, and provide detailed, field-proven protocols. Furthermore, this document outlines state-of-the-art analytical techniques for structural verification and purity assessment, crucial for ensuring the integrity of downstream applications. The guide is designed to empower researchers to confidently synthesize and utilize this and similar compounds in their discovery pipelines.

Table of Contents

  • Introduction: The Significance of N-Benzylamines in Modern Drug Discovery

  • Physicochemical Properties of this compound

  • Synthesis of this compound via Reductive Amination

    • 3.1. Mechanistic Rationale for Reductive Amination

    • 3.2. Detailed Experimental Protocol

  • Purification of this compound

    • 4.1. Protocol for Flash Column Chromatography

  • Analytical Characterization

    • 5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

    • 5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Potential Applications and Future Directions

  • References

Introduction: The Significance of N-Benzylamines in Modern Drug Discovery

The N-benzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Notably, α-methylated N-benzylamines have been identified as monoamine oxidase inhibitors (MAOIs), a class of drugs effective in treating depression and neurodegenerative diseases.[2] The versatility of the N-benzylamine core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability makes them invaluable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3]

This compound incorporates several key features that make it a compelling target for synthesis and investigation. The fluorine substitution on the benzyl ring can significantly modulate the compound's metabolic stability and binding affinity to biological targets. The butan-2-amine moiety introduces a chiral center, offering the potential for stereospecific interactions with enzymes and receptors. This guide provides a comprehensive roadmap for the synthesis and characterization of this promising molecule, enabling its exploration in various research and development contexts.

Physicochemical Properties of this compound

PropertyPredicted ValueNotes and Considerations
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
Appearance Colorless to pale yellow oilBased on similar N-benzylamines.
Boiling Point ~220-240 °C (at 760 mmHg)Estimated based on similar structures.[4]
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.The amine group provides some water solubility, but the aromatic and alkyl components dominate.
pKa (of the conjugate acid) ~9.5 - 10.5Typical for secondary amines.

Synthesis of this compound via Reductive Amination

Mechanistic Rationale for Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone of modern amine synthesis.[5][6] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction to the target amine. This approach offers significant advantages over direct alkylation of amines, which often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[5]

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: 2-Fluorobenzaldehyde reacts with butan-2-amine in a condensation reaction to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a protonated imine (iminium ion).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.

A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should be capable of reducing the iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[6]

Reductive_Amination_Workflow Reactants 2-Fluorobenzaldehyde + Butan-2-amine Reaction Stir at Room Temperature Reactants->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Reaction Quench Aqueous Workup (e.g., NaHCO₃ solution) Reaction->Quench Extraction Organic Layer Separation Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzaldehyde (98% purity)

  • Butan-2-amine (≥99% purity)[7][8]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (approximately 10 mL per mmol of aldehyde).

  • Add butan-2-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The initial formation of the imine may be observed.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and add more DCM if necessary to ensure clear phase separation.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method for purifying the target amine.

Protocol for Flash Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (Et₃N) - to be added to the eluent to prevent protonation of the amine on the silica gel.

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • Prepare the column by packing silica gel in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the eluent. A common starting point for N-benzylamines is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). It is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent the amine from streaking on the column.

  • Dissolve the crude product in a minimal amount of the initial eluent or DCM.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation SynthesizedProduct Purified this compound GCMS GC-MS Analysis SynthesizedProduct->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedProduct->NMR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure Final Verified Compound Purity->Final Structure->Final

Caption: Analytical workflow for compound verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.

  • Expected Outcome: A single major peak in the gas chromatogram, corresponding to the retention time of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.25, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as the loss of an ethyl group or the formation of a tropylium-like ion from the benzyl moiety, would further support the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methine proton of the butan-2-amine moiety (CH), the methylene protons of the ethyl group (CH₂), and the two methyl groups (CH₃). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the aromatic ring, the benzylic carbon, and the carbons of the butan-2-amine group.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The coupling of this fluorine to adjacent protons will be observable in the ¹H NMR spectrum.

Potential Applications and Future Directions

This compound, as a novel chemical entity, holds potential in several areas of research and development:

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its structural similarity to known MAO inhibitors suggests it could be a starting point for developing new central nervous system (CNS) active compounds.[2][9]

  • Agrochemicals: N-benzylamines are also utilized in the development of herbicides, insecticides, and fungicides.

  • Materials Science: Derivatives of benzylamine can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.[1]

Future research should focus on the biological evaluation of this compound and its derivatives. Enantioselective synthesis or chiral separation of the two enantiomers would be a critical next step to investigate any stereospecific biological activity.

References

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • N-BENZYLAMINE.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. AVESİS.
  • Comprehensive Analysis of Benzylamine: Properties, Applic
  • Benzylamine. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • n-Butylamine. Wikipedia.
  • BUTAN-2-AMINE | CAS 13250-12-9.
  • N-(pyridin-3-ylmethyl)butan-2-amine Properties. CompTox Chemicals Dashboard.

Sources

reductive amination of 2-fluorobenzaldehyde with butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reductive Amination of 2-Fluorobenzaldehyde with Butan-2-amine

Executive Summary This guide details the synthesis of N-(sec-butyl)-2-fluorobenzylamine via direct reductive amination. The protocol leverages Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) as the chemoselective reducing agent.[1] This method is preferred over traditional catalytic hydrogenation or NaCNBH₃ due to its mild conditions, elimination of toxic cyanide byproducts, and high functional group tolerance.

The transformation exploits the enhanced electrophilicity of 2-fluorobenzaldehyde (induced by the ortho-fluorine atom) to facilitate rapid imine formation with butan-2-amine, followed by in situ reduction.

Strategic Analysis & Reagent Selection

Substrate Evaluation
  • Electrophile (2-Fluorobenzaldehyde): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), increasing the partial positive charge on the carbonyl carbon. This accelerates the nucleophilic attack by the amine compared to unsubstituted benzaldehyde.

  • Nucleophile (Butan-2-amine): As a secondary alkyl amine, the steric bulk of the sec-butyl group is moderate. While less reactive than n-butylamine, it remains sufficiently nucleophilic to form the iminium intermediate without requiring elevated temperatures.

    • Stereochemistry Note: If enantiopure (R)- or (S)-butan-2-amine is used, the stereocenter is generally preserved under these mild conditions, as the reaction does not proceed via an enamine intermediate that would scramble the chiral center.

Reducing Agent: Why STAB?

Sodium Triacetoxyborohydride (STAB) is the reagent of choice (Abdel-Magid protocol) for three mechanistic reasons:

  • Steric Bulk: The acetoxy groups make the hydride less accessible, preventing the direct reduction of the aldehyde (which produces the impurity 2-fluorobenzyl alcohol).

  • Electronic Tuning: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less hydridic than NaBH₄. It selectively reduces the protonated iminium ion (formed in situ) rather than the neutral carbonyl.

  • Safety: unlike NaCNBH₃, it does not generate HCN or cyanide waste.

Mechanistic Pathway

The reaction proceeds via a "Direct Reductive Amination" mechanism.[2] The amine and aldehyde condense to form a hemiaminal, which dehydrates to an imine (or iminium ion under acidic conditions). STAB then delivers a hydride to the C=N bond.

ReactionMechanism Substrates Substrates 2-Fluorobenzaldehyde + Butan-2-amine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H₂O (Dehydration) Reduction Hydride Transfer (via STAB) Iminium->Reduction Selective Product Product N-(sec-butyl)-2-fluorobenzylamine Reduction->Product Irreversible

Figure 1: Mechanistic cascade of the direct reductive amination using STAB.

Experimental Protocol

Scale: 10 mmol (based on limiting reagent 2-fluorobenzaldehyde). Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][4][5] DCE is preferred for reaction rate, but THF is a greener alternative.

Materials Table
ComponentEquiv.MW ( g/mol )AmountRole
2-Fluorobenzaldehyde 1.0124.111.24 g (1.05 mL)Electrophile
Butan-2-amine 1.173.140.80 g (1.10 mL)Nucleophile
STAB (NaBH(OAc)₃) 1.4211.942.97 gReducing Agent
Acetic Acid (AcOH) 1.060.050.60 g (0.57 mL)Catalyst (Optional*)
DCE (Solvent) N/AN/A30-40 mLSolvent

*Note: AcOH is added to buffer the system and accelerate imine formation, though 2-fluorobenzaldehyde is often reactive enough without it.

Step-by-Step Procedure
  • Solvation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.24 g, 10 mmol) in DCE (30 mL).

  • Amine Addition: Add butan-2-amine (0.80 g, 11 mmol) to the stirring solution.

    • Observation: The solution may warm slightly or change color (clear to pale yellow) as the imine forms.

  • Acid Catalysis (Recommended): Add Acetic Acid (0.60 g, 10 mmol). Stir for 15–30 minutes at room temperature (20–25 °C) to allow the imine/iminium equilibrium to establish.

  • Reduction: Cool the mixture slightly (optional, 0–5 °C) if working on a larger scale (>10g) to manage exotherm. Add STAB (2.97 g, 14 mmol) portion-wise over 5–10 minutes.

    • Critical Safety: Do not seal the flask tightly immediately; mild gas evolution (H₂) may occur.

  • Reaction: Remove cooling bath and stir at room temperature under Nitrogen or Argon atmosphere.

    • Duration: Typically 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Silica, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak.

Workup & Purification Workflow

WorkupProcess ReactionMix Reaction Mixture (DCE, Product, Borates) Quench Quench Add sat. aq. NaHCO₃ ReactionMix->Quench Stop Reaction Extraction Extraction Extract w/ DCM (x3) Quench->Extraction Partition Wash Wash Organics 1. Brine 2. Dry (MgSO₄) Extraction->Wash Remove salts Concentration Concentration Rotary Evaporator Wash->Concentration Isolate Crude Purification Purification (if needed) Acid-Base Extraction or Column Concentration->Purification Final Polish

Figure 2: Purification workflow ensuring removal of boron salts and excess amine.

Detailed Workup:

  • Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining STAB and neutralize acetic acid.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying: Combine organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica; Hexanes:EtOAc 80:20) or Acid-Base extraction (dissolve in ether, extract into 1M HCl, basify aqueous layer, extract back into ether).

Analytical Validation (Self-Validating System)

To confirm the identity of N-(sec-butyl)-2-fluorobenzylamine, verify the following spectral features:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Benzylic Protons: Look for a singlet (or doublet due to H-F coupling, though usually singlet) around δ 3.8–3.9 ppm (2H). This confirms the C-N bond formation and reduction of the C=O/C=N.

    • Methine Proton (sec-butyl): A multiplet around δ 2.6–2.7 ppm (1H).

    • Aromatic Region: Multiplets at δ 7.0–7.5 ppm (4H). The 2-fluoro substitution pattern will show distinct splitting compared to unsubstituted benzylamine.

    • Aldehyde Absence: Ensure no peak is visible at δ 10.0+ ppm .

  • ¹⁹F NMR:

    • Single peak around δ -118 ppm (typical for 2-fluoroaryl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Aldehyde Remains Incomplete imine formation.[6]Increase reaction time before adding STAB. Add 1.0 eq Acetic Acid or MgSO₄ (dehydrating agent) during imine formation step.
Alcohol Byproduct (2-Fluorobenzyl alcohol) Direct reduction of aldehyde.Ensure STAB is used, not NaBH₄. Do not mix STAB and aldehyde for long periods without amine present.
Dialkylation (Tertiary Amine) Amine is too reactive or stoichiometry off.Ensure Amine is in slight excess (1.1–1.2 eq). The steric bulk of butan-2-amine usually prevents dialkylation, but strictly controlling stoichiometry helps.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][8][7][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][4][5][7][9][10][11] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][8][9][11] Organic Reactions, 59, 1-714. [Link]

Sources

Technical Whitepaper: Structural Characterization and Validation of N-(2-fluorobenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of N-(2-fluorobenzyl)butan-2-amine, a secondary amine intermediate often utilized in the synthesis of fluorinated pharmaceutical building blocks. Correct characterization requires addressing two specific analytical challenges: the scalar coupling introduced by the ortho-fluorine atom and the diastereotopicity induced by the chiral center at the sec-butyl position.

This document provides a self-validating analytical workflow, moving from low-resolution screening to high-fidelity nuclear magnetic resonance (NMR) and mass spectrometric (MS) validation.

Synthetic Context & Impurity Profile

To understand the spectrum, one must understand the genesis of the sample. The most robust synthesis involves the reductive amination of 2-fluorobenzaldehyde with butan-2-amine (sec-butylamine) using sodium triacetoxyborohydride (STAB).

Reaction Pathway:



Critical Impurities to Monitor:

  • Residual Aldehyde: Distinct CHO proton at ~10 ppm (

    
    H NMR).
    
  • Imine Intermediate: Incomplete reduction, often visible ~8.5 ppm.

  • Bis-alkylation: Formation of tertiary amines if stoichiometry is uncontrolled.[1]

Structural Elucidation Strategy

Analytical Workflow

The following diagram outlines the logical flow for validating the structure, prioritizing non-destructive methods first.

ElucidationWorkflow cluster_NMR NMR Validation Start Crude Sample Purification Acid/Base Extraction (Remove Neutral Impurities) Start->Purification MS_Screen LC-MS Screen (m/z 181 [M+H]+) Purification->MS_Screen H1 1H NMR (Diastereotopic Check) MS_Screen->H1 Pass H1->Purification Aldehyde Detected F19 19F NMR (Ortho-Sub Confirmation) H1->F19 C13 13C NMR (C-F Coupling Analysis) F19->C13 Chiral Chiral HPLC (Enantiomeric Excess) C13->Chiral Structure Confirmed

Caption: Step-wise analytical workflow ensuring sample purity before advanced structural confirmation.

Mass Spectrometry (MS) Interpretation

Theoretical MW: 181.25 Da Observed Ion:


[1]

Fragmentation Logic: Secondary benzylamines undergo predictable fragmentation.[1] The two dominant pathways are


-cleavage relative to the nitrogen and benzylic cleavage.
  • 
    -Cleavage (Dominant):  The bond adjacent to the nitrogen on the alkyl side breaks.[1]
    
    • Loss of Ethyl group (

      
      ): 
      
      
      
      (Base Peak).
    • Loss of Methyl group (

      
      ): 
      
      
      
      (Minor).
  • Benzylic Cleavage: Generates the 2-fluorobenzyl cation (tropylium rearrangement).[1]

    • 
       (Fluorotropylium ion).
      

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 182 Alpha_Cleavage α-Cleavage (Alkyl side) Parent->Alpha_Cleavage - C2H5 Benzylic_Cleavage Benzylic C-N Cleavage Parent->Benzylic_Cleavage - sec-butylamine Frag1 Base Peak (Loss of Ethyl) m/z 152 Alpha_Cleavage->Frag1 Frag2 Fluorotropylium Ion m/z 109 Benzylic_Cleavage->Frag2

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Nuclear Magnetic Resonance (NMR) Analysis

This is the most critical section. A standard automated analysis will fail to correctly assign the benzylic protons.


NMR (Proton)
  • The Chiral Influence: The carbon at the 2-position of the butyl chain is chiral (

    
    ). This chirality makes the adjacent benzylic methylene protons (
    
    
    
    ) diastereotopic .
    • Expectation: They will not appear as a singlet.[1] They will appear as an AB quartet (two doublets with a large geminal coupling,

      
       Hz), potentially further split by the NH proton or long-range Fluorine coupling.
      
  • Aromatic Region: 4 protons.[1] The proton ortho to the Fluorine will show distinct multiplet patterns due to H-F coupling.

PositionShift (

ppm)
MultiplicityIntegrationNotes
Ar-H (x4)7.0 - 7.5Multiplets4HComplex splitting due to F.
Ar-CH2-N 3.8 - 3.9 AB q (or dd) 2H Diastereotopic (Critical Feature).
N-CH-2.6 - 2.7Multiplet1HMethine of sec-butyl.[2][3]
-CH2- (Ethyl)1.4 - 1.5Multiplet2H
-CH3 (Ethyl)0.9Triplet3H
-CH3 (Methyl)1.1Doublet3H

NMR (Carbon)

The presence of Fluorine causes splitting of the carbon signals (C-F coupling).[4][5] This is diagnostic.

  • C-2' (Ipso to F): Doublet,

    
     Hz (Shift ~160 ppm).
    
  • C-1' (Ipso to CH2): Doublet,

    
     Hz.
    
  • C-3' (Ortho to F): Doublet,

    
     Hz.
    
  • Benzylic Carbon: Likely a doublet (

    
     Hz) or singlet if coupling is weak.[1]
    

NMR (Fluorine)
  • Shift:

    
     ppm (relative to CFCl3).
    
  • Pattern: Multiplet (coupling to adjacent aromatic protons).[1]

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure concentration is sufficient for


 acquisition without saturation.
  • Mass: Weigh 15-20 mg of the amine (free base or HCl salt).

  • Solvent: Dissolve in 0.6 mL

    
     (Deuterochloroform).
    
    • Note: If using the HCl salt, add 1 drop of

      
       or use 
      
      
      
      to prevent broadening of the amine peaks, though
      
      
      is preferred for resolution of the diastereotopic protons.
  • Reference: Ensure TMS (0.00 ppm) is present.

GC-MS Method (Purity Check)

System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI mode (70 eV). Look for

    
     152 (Base) and 181 (Molecular).
    
Chiral HPLC (Enantiomeric Excess)

Since the starting material (2-aminobutane) is available as a racemate or pure enantiomer, you must validate the optical purity if a specific isomer was targeted.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% Diethylamine.

  • Detection: UV @ 254 nm.

  • Rationale: The 2-fluorobenzyl group adds UV chromophores, making UV detection sensitive for this aliphatic amine.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-F coupling constants).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzylamine derivatives fragmentation. [Link][1]

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic proton analysis).

  • SDBS. Spectral Database for Organic Compounds.[1] AIST. (General reference for 2-fluorobenzyl shifts). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[6] (Authoritative source for J-coupling values). [Link]

Sources

The Fluorobenzylamine Pharmacophore: Structural Dynamics and Therapeutic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into benzylamine scaffolds represents a pivotal strategy in modern medicinal chemistry.[1] Beyond a simple bioisostere, the fluorobenzylamine moiety acts as a critical modulator of physicochemical properties—specifically basicity (


), lipophilicity (

), and metabolic stability. This guide provides a technical deep-dive into the biological activity of fluorobenzylamines, moving beyond generic descriptions to analyze specific mechanistic targets: Monoamine Oxidase B (MAO-B) inhibition in neurodegeneration, EGFR/PI3K modulation in oncology, and FtsZ inhibition in antimicrobial resistance.

Chemical Rationale: The "Fluorine Effect" on Amines

The strategic placement of a fluorine atom on the benzylamine ring induces profound electronic and steric changes that drive biological efficacy.

PropertyEffect of Fluorine SubstitutionBiological Consequence
Basicity (

)
Electron-withdrawing inductive effect (-I) lowers the amine

(approx. 0.5–1.0 units depending on position).
Increases the fraction of non-ionized drug at physiological pH, enhancing Blood-Brain Barrier (BBB) penetration.
Lipophilicity Increases

(C-F bond is more lipophilic than C-H).
Improves membrane permeability and hydrophobic pocket occupancy in enzymes (e.g., MAO-B active site).
Metabolic Stability Blocks labile C-H sites prone to oxidative metabolism (e.g., cytochrome P450 hydroxylation).Extends half-life (

) and prevents formation of toxic phenolic metabolites.
Conformation Ortho-substitution creates steric bulk and electrostatic repulsion.Locks the molecule in a bioactive conformation, reducing entropic penalty upon binding.

Neurotherapeutics: Selective MAO-B Inhibition

Fluorobenzylamines (particularly 2- and 4-fluorobenzylamine derivatives) act as privileged scaffolds for designing reversible, selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in Parkinson’s Disease (PD).[2]

Mechanistic Insight

MAO-B catalyzes the oxidative deamination of dopamine.[] Inhibitors containing the fluorobenzylamine motif function via a dual-anchor mechanism :

  • Amine Function: Forms a salt bridge with specific aspartate residues in the catalytic cavity.

  • Fluorinated Ring: Engages in

    
     stacking interactions with Tyr326 and Ile199. The fluorine atom enhances the acidity of the aromatic ring hydrogens, strengthening 
    
    
    
    -hydrogen bonding within the hydrophobic cage.
Experimental Protocol: MAO-B Enzymatic Inhibition Assay

This protocol is designed to be self-validating through the use of internal kinetic controls.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Positive Control: Selegiline (1

    
    M).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Dilute test compounds (fluorobenzylamine derivatives) in DMSO. Incubate 10

    
    L of compound with 90 
    
    
    
    L of enzyme solution at 37°C for 15 minutes.
    • Validation Step: Ensure DMSO concentration

      
       to prevent enzyme denaturation.
      
  • Reaction Initiation: Add 50

    
    L of Kynuramine (
    
    
    
    concentration: 50
    
    
    M).
  • Kinetic Monitoring: Measure fluorescence continuously for 20 minutes (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Calculate the slope (V) of the linear portion of the curve.

    • 
      .
      
  • IC50 Determination: Plot log[inhibitor] vs. % inhibition using non-linear regression.

Causal Note: Kynuramine is chosen over benzylamine as a substrate because its fluorescent product allows for real-time kinetic monitoring, eliminating the need for endpoint assays that can mask time-dependent inhibition.

Oncology: Kinase Inhibition (EGFR/PI3K)

Recent SAR studies indicate that N-substituted fluorobenzylamines (e.g., incorporated into quinazoline or benzothiazole cores) exhibit potent anticancer activity by targeting the ATP-binding pocket of tyrosine kinases.

Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by fluorobenzylamine-derived kinase inhibitors, specifically blocking the EGFR-driven survival signals.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation Inhibitor Fluorobenzylamine Derivative Inhibitor->EGFR Competitive Inhibition (ATP Pocket) PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanism of Action for Fluorobenzylamine-based Kinase Inhibitors. The molecule acts as a competitive inhibitor at the ATP-binding site of EGFR, halting the downstream PI3K/AKT cascade that drives tumor proliferation.

Structural Insight

The fluorine atom at the meta or para position of the benzylamine tail often occupies a specific hydrophobic pocket (Gatekeeper region) within the kinase domain, improving selectivity against wild-type vs. mutant kinases (e.g., T790M mutation in EGFR).

Antimicrobial Activity: FtsZ and Ddl Inhibition

Fluorobenzylamines have emerged as effective pharmacophores against multi-drug resistant (MDR) bacteria, targeting cell division (FtsZ) and cell wall synthesis (D-alanine:D-alanine ligase, Ddl).

Target: FtsZ (Filamenting temperature-sensitive mutant Z)

FtsZ is a tubulin-homolog essential for bacterial cell division (Z-ring formation). 2,6-difluorobenzamide derivatives have shown MIC values


 against S. aureus.[4]
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Standardized per CLSI guidelines to ensure reproducibility.

Workflow:

  • Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Dilution: Prepare a 2-fold serial dilution of the fluorobenzylamine derivative in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension to wells. Final volume: 100

    
    L. Incubate at 35°C for 16–20 hours.
    
  • Readout:

    • Visual: Look for turbidity (growth) vs. clarity (inhibition).

    • Resazurin Assay (Validation): Add 10

      
      L of 0.01% Resazurin (blue). Viable cells reduce it to Resorufin (pink).
      
    • Endpoint: The MIC is the lowest concentration preventing the Blue

      
       Pink color change.
      

Synthesis & Optimization Logic (SAR)

The synthesis of these derivatives typically follows a reductive amination pathway or nucleophilic substitution, optimized for yield and purity.

SAR_Logic cluster_pos Fluorine Position Scan Start Benzylamine Scaffold Ortho 2-F (Ortho) Steric Lock Conformational Restriction Start->Ortho Meta 3-F (Meta) Electronic Modulation Improved Metabolic Stability Start->Meta Para 4-F (Para) Block Metabolism (CYP) Lipophilicity Boost Start->Para Target_Select Target Selection Ortho->Target_Select Meta->Target_Select Para->Target_Select Result_CNS CNS Lead (High BBB Permeability) Target_Select->Result_CNS If logP ~2-3 Result_Anti Antimicrobial Lead (Membrane Disruption) Target_Select->Result_Anti If amphiphilic

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing fluorobenzylamine derivatives based on substitution patterns.

References

  • Rowbottom, M. W., et al. (2007). "Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters. Link

  • Kelley, J. L., et al. (1986). "9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride. Synthesis and anticonvulsant activity."[5] Journal of Medicinal Chemistry. Link

  • Ma, S., et al. (2017).[4] "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters. Link

  • Mathew, B., et al. (2013). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." RSC Advances. Link

  • Piscopo, E., et al. (1982).[6] "Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity." Bollettino della Società Italiana di Biologia Sperimentale. Link

  • BenchChem. (n.d.). "The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery." Link

Sources

N-(2-fluorobenzyl)butan-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of N-(2-Fluorobenzyl)butan-2-amine

Executive Summary

This compound is a secondary amine intermediate of significant interest in medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it combines a lipophilic, metabolically robust 2-fluorobenzyl moiety with a chiral sec-butylamine chain. This guide provides a definitive technical profile of the molecule, detailing its molecular weight, physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The precise molecular weight and physicochemical constants are critical for stoichiometry in parallel synthesis and for predicting blood-brain barrier (BBB) permeability.

Quantitative Data Profile
PropertyValueTechnical Note
Molecular Formula C₁₁H₁₆FN
Molecular Weight (MW) 181.25 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 181.1267 Da Required for High-Resolution Mass Spectrometry (HRMS).
CAS Number Not AssignedSpecific isomer often custom-synthesized; see 4-fluoro analog (1049678-16-1).
Predicted LogP 2.8 – 3.1 The ortho-fluorine increases lipophilicity relative to the parent benzylamine.
pKa (Conjugate Acid) ~9.5 Slightly lower than typical secondary amines due to the electron-withdrawing ortho-fluorine.
H-Bond Donors 1The secondary amine (NH).
H-Bond Acceptors 2The nitrogen lone pair and the fluorine atom.[1]
The "Ortho-Fluorine" Effect

The presence of fluorine at the ortho position (C2) is not merely a steric placeholder. It exerts a specific electronic influence:

  • Metabolic Stability: Blockade of the chemically labile ortho position retards oxidative metabolism (P450-mediated hydroxylation).

  • Conformational Lock: The fluorine atom can engage in intramolecular electrostatic interactions with the benzylic protons or the amine nitrogen, potentially "pre-organizing" the molecule for receptor binding [1].

Part 2: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via Reductive Amination . Direct alkylation is discouraged due to the high risk of over-alkylation (formation of tertiary amines or quaternary salts).

Reaction Pathway (Graphviz Diagram)

SyntheticPathway Aldehyde 2-Fluorobenzaldehyde (Electrophile) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine DCM, RT - H2O Amine Butan-2-amine (Nucleophile) Amine->Imine Product This compound (Target) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway avoiding over-alkylation.

Validated Protocol: Sodium Triacetoxyborohydride (STAB) Method

Rationale: STAB is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes directly) because it selectively reduces the imine in situ [2].

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Butan-2-amine (1.1 equiv)[2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under nitrogen, dissolve 2-fluorobenzaldehyde in DCE. Add butan-2-amine.[2][4][3][5][6][7][8]

    • Expert Tip: The electron-withdrawing fluorine activates the aldehyde, often making the reaction exothermic. Add amine slowly.

  • Reduction: Add STAB in portions over 15 minutes. Stir at room temperature for 4–12 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (basic workup is critical to ensure the amine is in the free-base form for extraction). Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel; Gradient: Hexanes → EtOAc).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Analytical Logic Flow

AnalysisWorkflow Sample Crude Reaction Mixture TLC TLC Check (Disappearance of Aldehyde) Sample->TLC Workup Basic Extraction (pH > 10) TLC->Workup If complete NMR 1H NMR Spectroscopy (Structural Confirmation) Workup->NMR MS LC-MS (ESI+) (MW Confirmation) Workup->MS

Figure 2: Step-wise analytical validation workflow.

Predicted ¹H NMR Assignment (CDCl₃, 400 MHz)
  • δ 7.10 – 7.40 (m, 2H): Aromatic protons (C4, C6).

  • δ 6.95 – 7.10 (m, 2H): Aromatic protons (C3, C5). Note: The C3 proton ortho to Fluorine often shows complex splitting.

  • δ 3.85 (s, 2H): Benzylic CH₂. Key diagnostic signal.

  • δ 2.55 – 2.65 (m, 1H): Methine CH of the sec-butyl group.

  • δ 1.40 – 1.55 (m, 2H): Methylene CH₂ of the ethyl group.

  • δ 1.05 (d, 3H): Methyl group (doublet) attached to the chiral center.

  • δ 0.90 (t, 3H): Terminal methyl group (triplet).

  • δ 1.2-1.5 (br s, 1H): NH proton (exchangeable).

Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 182.13 m/z .

  • Fragmentation: Expect a major fragment at m/z 109 (2-fluorobenzyl cation) due to cleavage at the benzylic position.

Part 4: Applications in Drug Discovery

This molecule serves as a versatile "model intermediate" for two primary classes of therapeutic agents:

  • Trace Amine-Associated Receptor (TAAR) Ligands: Secondary amines with benzylic substitution patterns are privileged scaffolds for TAAR1 agonists, investigated for antipsychotic and anti-addiction properties. The 2-fluoro substitution is often used to modulate receptor residence time [3].

  • Histone Deacetylase (HDAC) Inhibitors: N-benzyl secondary amines are frequently incorporated into the "cap" region of HDAC inhibitors. The fluorine atom improves lipophilicity, aiding in cell membrane penetration, while the secondary amine serves as a linker to the zinc-binding group [4].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link

  • Gao, C., et al. (2020). Design, synthesis and biological evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. Link

Sources

Preliminary Toxicological Profile of Fluorinated Benzylamines: A Structural & Metabolic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Paradox

Fluorinated benzylamines represent a critical structural motif in modern medicinal chemistry, serving as pharmacophores in monoamine oxidase (MAO) inhibitors, calcium channel blockers, and various CNS-active agents. The incorporation of fluorine—a "magic methyl" bioisostere—typically aims to block metabolic soft spots (specifically CYP450-mediated hydroxylation) and modulate basicity (pKa).

However, this structural optimization introduces a unique toxicological profile.[1] While often metabolically more stable than their non-fluorinated parents, these compounds present distinct risks regarding cardiotoxicity (hERG inhibition) , mechanism-based enzyme inactivation , and lysosomotropism .[1] This guide dissects the preliminary toxicological profile of fluorinated benzylamines, synthesizing physicochemical causality with rigorous safety assessment protocols.

Physicochemical Profiling & In Silico Alerts

The toxicity of fluorinated benzylamines is governed largely by the "Fluorine Effect" on the amine's basicity and lipophilicity.

The pKa Shift and Lysosomotropism

The high electronegativity of fluorine reduces the electron density on the benzylic nitrogen, lowering the pKa of the conjugate acid compared to unsubstituted benzylamine (pKa ~9.3).

  • 4-Fluorobenzylamine: pKa ~8.9[1]

  • 2-Fluorobenzylamine: pKa ~8.8 (Inductive effect is stronger due to proximity)[1]

Toxicological Implication: While reduced basicity can improve oral bioavailability, these amines remain largely protonated at physiological pH (7.4).[1] This physiochemical state drives lysosomal trapping (lysosomotropism), where the drug enters the lysosome (pH ~4.5-5.0), becomes protonated, and cannot diffuse out. This leads to phospholipidosis, a common early-stage toxicity finding in histological screens.[1]

Lipophilicity (LogP) Modulation

Fluorination increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—desirable for CNS targets but a liability for off-target toxicity.[1]

CompoundLogP (Approx)pKaPredicted Toxicity Risk
Benzylamine1.19.3Baseline
4-Fluorobenzylamine 1.4 8.9 Moderate hERG risk; Metabolic stability
2-Fluorobenzylamine 1.3 8.8 Steric hindrance; Ortho-effect toxicity
3,4-Difluorobenzylamine1.68.5High lipophilicity; Increased off-target binding

Metabolic Fate & Bioactivation Mechanisms[1]

The core of the toxicological profile lies in how the body attempts to clear these stable molecules. The presence of fluorine blocks traditional clearance pathways, potentially shunting metabolism toward reactive intermediates.

Oxidative Deamination (MAO/SSAO Pathways)

Benzylamines are classic substrates for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO).[1]

  • Mechanism: Oxidation of the

    
    -carbon to form an imine, which hydrolyzes to the corresponding fluorinated benzaldehyde , ammonia, and hydrogen peroxide (
    
    
    
    ).
  • Toxicity Trigger:

    • 
       Generation:  Induces oxidative stress in mitochondria.[1]
      
    • Aldehyde Reactivity: Fluorobenzaldehydes are electrophilic.[1] They can form Schiff bases with protein lysine residues, leading to haptenization and potential immune-mediated idiosyncratic toxicity.[1]

CYP450-Mediated Bioactivation

While fluorine blocks para-hydroxylation (in 4-fluorobenzylamine), it does not prevent oxidation at other sites.[1]

  • Defluorination: Rare in simple benzylamines unless the fluorine is activated by an adjacent electron-withdrawing group.[1]

  • Quinone Methide Formation: If a fluorinated benzylamine undergoes hydroxylation at a position para or ortho to the methylene group, subsequent metabolism can generate reactive quinone methides, which are potent alkylators of DNA and proteins (glutathione depletion).

Visualization: Metabolic Fate & Toxicity Pathways[2]

MetabolicFate Start Fluorinated Benzylamine MAO MAO-B / SSAO (Oxidative Deamination) Start->MAO CYP CYP450 (Ring Hydroxylation) Start->CYP Imine Intermediate Imine MAO->Imine Phenol Fluorinated Phenol CYP->Phenol Aldehyde Fluorobenzaldehyde Imine->Aldehyde Hydrolysis H2O2 H2O2 (ROS) Imine->H2O2 Adduct Protein/DNA Adducts (Toxicity) Aldehyde->Adduct Schiff Base Formation Quinone Quinone Methide (Reactive Electrophile) Phenol->Quinone Metabolic Activation Quinone->Adduct Alkylation

Caption: Divergent metabolic pathways for fluorinated benzylamines leading to potential reactive toxic intermediates.[1]

Organ-Specific Toxicity Profiles

Cardiotoxicity (hERG Inhibition)

The "Pharmacophore of hERG Blockers" typically consists of a basic amine linked to aromatic rings. Fluorinated benzylamines fit this profile.

  • Risk Factor: High.[1] The fluorine atom increases lipophilicity (enhancing binding to the hERG channel pore) while retaining enough basicity to interact with Tyr652 and Phe656 residues in the channel.

  • Mitigation: 2-substitution (ortho) often reduces hERG potency compared to 4-substitution due to steric clashes within the channel pore.[1]

Genotoxicity[1][3]
  • Ames Test: Generally negative for simple fluorinated benzylamines.[1]

  • Micronucleus Test: Potential risk if the metabolic pathway generates significant quantities of fluorobenzaldehyde, which can interfere with spindle formation or cause DNA cross-linking.

Experimental Protocols

To validate the safety profile, the following self-validating workflows are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and identify "metabolic switching" due to fluorination.[1]
  • Preparation:

    • Test Compound: 4-Fluorobenzylamine (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

    • Cofactor: NADPH-regenerating system.[1]

  • Incubation:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) in 3:1 ratio.[1]

    • Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Self-Validation:

    • Positive Control:[1] Verapamil (High clearance).[1]

    • Negative Control:[1] Warfarin (Low clearance).[1]

    • Acceptance Criteria: Verapamil

      
       min.[1]
      
Protocol B: hERG Fluorescence Polarization Assay (High-Throughput)

Objective: Early assessment of cardiotoxicity risk without patch-clamp complexity.[1]

  • Reagents: Membrane preparations expressing hERG, Red-shifted fluorescent tracer (Predictor™ hERG).[1]

  • Workflow:

    • Add 10 µL of test compound (serial dilution 0.1 nM – 30 µM) to 384-well plate.

    • Add 5 µL hERG membrane + 5 µL Tracer.[1]

    • Incubate 2-4 hours at 25°C.

  • Readout: Measure Fluorescence Polarization (FP). Displacement of tracer decreases FP.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
  • Self-Validation:

    • Control: E-4031 (Known hERG blocker, expected

      
       nM).[1]
      

Strategic Screening Workflow

The following decision tree illustrates the autonomous logic required for evaluating a new fluorinated benzylamine candidate.

ToxScreening Input New Fluorinated Benzylamine Candidate InSilico In Silico Filter (pKa, LogP, Structural Alerts) Input->InSilico Decision1 LogP > 3 or pKa > 9? InSilico->Decision1 Fail1 High Risk: Phospholipidosis/hERG Decision1->Fail1 Yes Pass1 Proceed to In Vitro Decision1->Pass1 No Tier1 Tier 1 Assays: 1. Microsomal Stability 2. hERG FP Assay Pass1->Tier1 Decision2 Metabolically Stable? Tier1->Decision2 RouteA Check Metabolites: Reactive Aldehydes? Decision2->RouteA No (Rapid Cl) RouteB Tier 2: Cytotoxicity (HepG2) Ames Test Decision2->RouteB Yes

Caption: Hierarchical screening strategy prioritizing physicochemical risks before biological testing.

References

  • PubChem. 4-Fluorobenzylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Park, B. K., & Kitteringham, N. R. (1994).[1][2] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews. Available at: [Link]

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]

  • Zhou, Y., et al. (2019).[1] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Chemical Safety Profile: N-(2-fluorobenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

N-(2-fluorobenzyl)butan-2-amine is a secondary amine intermediate frequently employed in structure-activity relationship (SAR) studies for CNS-active ligands and heterocyclic synthesis. As a research chemical with limited specific toxicological data in public registries, its safety profile must be rigorously inferred through Read-Across Methodology , analyzing its structural moieties: the corrosive sec-butylamine and the lipophilic 2-fluorobenzyl group.

This guide synthesizes available data from structural analogs (e.g., N-(4-fluorobenzyl)butan-2-amine) to establish a conservative, high-safety protocol for handling.

Chemical Identification Matrix
ParameterData / Descriptor
Chemical Name This compound
IUPAC Name N-[(2-fluorophenyl)methyl]butan-2-amine
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
CAS Number (Generic/Analog) Note: Specific CAS often unlisted.[1] See 1049773-05-8 (butan-1-amine isomer) for reference.
Physical State Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Limited water solubility (Free Base)
Acidity (pKa) ~10.0–10.5 (Estimated for sec-amine)

Hazard Identification (GHS Framework)

Signal Word: DANGER

Based on the functional group analysis of secondary benzylic amines, this compound is classified as Corrosive and Acutely Toxic .

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled - vapor hazard).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[4][2][3]

  • H302: Harmful if swallowed.[4][3]

  • H335: May cause respiratory irritation.

Precautionary Statements (Critical)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][3] Rinse skin with water [or shower].[3][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3][5] Continue rinsing.[2][3][5]

Synthesis & Reactivity Logic

Understanding the synthesis pathway is crucial for identifying impurity hazards (e.g., residual reducing agents or aldehydes). The standard synthesis involves the reductive amination of 2-fluorobenzaldehyde with sec-butylamine.

Synthesis Workflow & Hazard Origins

SynthesisWorkflow Aldehyde 2-Fluorobenzaldehyde (Irritant, Air Sensitive) Imine Intermediate Imine (Unstable, Moisture Sensitive) Aldehyde->Imine Condensation Amine sec-Butylamine (Corrosive, Flammable) Amine->Imine Product This compound (Corrosive, Target) Imine->Product Reduction Reductant NaBH4 / STAB (Water Reactive, H2 Gas) Reductant->Product Reagent

Figure 1: Reductive amination pathway highlighting the convergence of corrosive amine and reactive aldehyde hazards.

Handling, Storage, & Stability[4][7][8]

Storage Protocols
  • Atmosphere: Hygroscopic and sensitive to CO₂ (carbamate formation). Store under Argon or Nitrogen .

  • Temperature: 2–8°C recommended to prevent oxidation/discoloration.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.

Experimental Handling
  • Ventilation: All operations involving the free base must be performed in a fume hood .

  • Glove Selection:

    • Splash Contact: Nitrile rubber (0.11 mm) – Change immediately upon contamination.

    • Immersion: Laminate PE/EVAL (Silver Shield) or Butyl rubber.

  • Glassware: Avoid ground glass joints without grease or Teflon sleeves, as amines can seize joints.

Emergency Response & First Aid

In the event of exposure, the lipophilic nature of the benzyl group facilitates skin absorption, while the amine group causes immediate tissue necrosis.

Exposure Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Corrosive Burn) Type->Skin Eye Eye Contact (Corneal Damage Risk) Type->Eye Inhal Inhalation (Lung Edema Risk) Type->Inhal ActionSkin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Flush Water (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhal->ActionInhal Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for acute exposure events.

Spill Cleanup
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear full-face respirator (Type ABEK filter) and chemical-resistant suit.

  • Neutralization: Absorb with an inert material (vermiculite, sand). Do not use sawdust (fire risk with amines).

  • Disposal: Collect in a dedicated hazardous waste container labeled "Organic Alkali".

Toxicological Insights

While specific LD50 data for this compound is absent from public datasets, we apply Structure-Activity Relationship (SAR) principles using its closest validated analogs.

Acute Toxicity Estimates (ATE)
  • Oral (Rat): Estimated LD50 ~300–500 mg/kg (Based on sec-butylamine data).

  • Dermal (Rabbit): Estimated LD50 ~2000 mg/kg (Corrosive effects limit systemic absorption testing).

  • Inhalation: High vapor toxicity expected due to the volatile nature of the amine moiety.

Mechanism of Action
  • Local: Protonation of the amine at physiological pH leads to hydroxide ion generation locally, causing saponification of cell membrane lipids (alkaline burn).

  • Systemic: Fluorinated benzylamines can act as weak MAO (Monoamine Oxidase) inhibitors or substrates, potentially affecting neurotransmitter levels if absorbed in significant quantities.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluorobenzylamine. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8007 (sec-Butylamine). Retrieved from .

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzylamine derivatives. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: n-Butylamine. Retrieved from .

  • Hit2Lead. (2025). Compound Entry: N-(4-fluorobenzyl)-2-butanamine hydrochloride.[6] Retrieved from .

Sources

Methodological & Application

Application Note: Selective N-Alkylation of Butan-2-amine with 2-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of secondary amines from primary amines via direct alkylation with alkyl halides is a fundamental yet challenging transformation in medicinal chemistry. This protocol details the selective mono-N-alkylation of butan-2-amine (a chiral primary amine) with 2-fluorobenzyl bromide .

While reductive amination is often preferred to avoid over-alkylation, direct alkylation remains essential when specific benzyl halides are readily available and aldehyde precursors are not. This guide addresses the primary failure mode of this reaction—over-alkylation to tertiary amines and quaternary salts —by leveraging the steric hindrance of the sec-butyl group and utilizing a controlled inorganic base/solvent system.

Key Applications
  • Pharmacophore Synthesis: The N-benzyl-butan-2-amine motif is a core scaffold in various CNS-active agents and calcium channel blockers.

  • Chiral Building Blocks: Preservation of the stereocenter at the C2 position of the butyl chain is critical for enantioselective drug development.

Reaction Mechanism & Strategy

The Challenge: The "Runaway" Alkylation

In standard


 conditions, the product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the added alkyl group. This leads to a mixture of mono-alkylated product, bis-alkylated byproduct, and quaternary ammonium salts.
The Solution: Steric & Electronic Control

This protocol utilizes two factors to enforce mono-selectivity:

  • Steric Hindrance: Unlike n-butylamine, butan-2-amine possesses an

    
    -branch (methyl group at C2). Upon mono-alkylation, the nitrogen becomes significantly crowded, flanked by a sec-butyl group and an ortho-substituted benzyl group. This steric bulk retards the rate of the second alkylation event.
    
  • Base Selection: The use of Cesium Carbonate (

    
    )  in Acetonitrile (MeCN)  provides a "surface-active" base effect that promotes mono-alkylation more effectively than homogenous organic bases like TEA or DIPEA.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants Butan-2-amine + 2-Fluorobenzyl bromide TS1 Transition State (SN2 Backside Attack) Reactants->TS1 Slow Addition Intermediate Ammonium Salt Intermediate TS1->Intermediate Deprotonation Base Scavenging (Cs2CO3 removes HBr) Intermediate->Deprotonation Product Target Product N-(2-fluorobenzyl)butan-2-amine Deprotonation->Product Major Pathway OverAlk Byproduct (Tertiary Amine) Product->OverAlk Blocked by Sterics

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the steric blockade preventing over-alkylation.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1]RoleNotes
Butan-2-amine 73.142.0NucleophileExcess prevents over-alkylation.
2-Fluorobenzyl bromide 189.031.0ElectrophileLachrymator. Handle in hood.
Cesium Carbonate (

)
325.821.5BaseAnhydrous powder preferred.
Acetonitrile (MeCN) --SolventAnhydrous grade.
TBAI (Optional) 369.370.1CatalystFinkelstein catalyst (if reaction is sluggish).
Step-by-Step Methodology

Phase 1: Setup & Activation

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under

    
     atmosphere.
    
  • Add Cesium Carbonate (1.5 equiv) to the flask.

  • Add anhydrous Acetonitrile (0.2 M concentration relative to bromide).

  • Add Butan-2-amine (2.0 equiv) via syringe.

    • Note: Using 2.0 equivalents ensures that the statistical probability favors the attack of the primary amine over the newly formed secondary amine.

Phase 2: Controlled Addition (Critical Step) 5. Dissolve 2-Fluorobenzyl bromide (1.0 equiv) in a separate vial with a minimal amount of MeCN. 6. Using a syringe pump or pressure-equalizing addition funnel, add the bromide solution to the amine/base suspension dropwise over 60 minutes at


 (ice bath).
  • Why: Keeping the concentration of the electrophile low relative to the amine at all times minimizes bis-alkylation.

Phase 3: Reaction & Monitoring 7. Allow the reaction to warm to Room Temperature (RT) naturally. 8. Stir vigorously for 4–12 hours. 9. Monitor via TLC:

  • Mobile Phase: 10% MeOH in DCM (stain with Ninhydrin or UV).
  • Expectation: The benzyl bromide spot (UV active, high
    
    
    ) should disappear. The product will appear as a UV-active spot with lower
    
    
    .

Phase 4: Workup (Acid-Base Purification Strategy) This specific workup removes neutral impurities (unreacted bromide) and bis-alkylated byproducts without chromatography.

  • Filtration: Filter off the solid cesium salts through a Celite pad; rinse with Ethyl Acetate (EtOAc).

  • Evaporation: Concentrate the filtrate to remove MeCN (critical, as MeCN is miscible with water).

  • Redissolution: Dissolve residue in EtOAc (50 mL).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) .

    • Chemistry: The product (secondary amine) and excess starting amine move to the aqueous layer (

      
      ). Neutral impurities (unreacted bromide) remain in the EtOAc. Discard the EtOAc layer.
      
  • Basification: Cool the combined aqueous layers to

    
    . Slowly adjust pH to >12 using 6M NaOH .
    
    • Observation: The solution will become cloudy as the free amine separates.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Workflow Setup 1. Setup: Amine + Cs2CO3 in MeCN Addition 2. Addition: Dropwise Benzyl Bromide (0°C) Setup->Addition Reaction 3. Reaction: Stir RT (4-12h) Addition->Reaction Filter 4. Filter Salts & Evaporate MeCN Reaction->Filter AcidWash 5. Acid Extraction (1M HCl) (Product moves to Aqueous) Filter->AcidWash BaseWash 6. Basify Aqueous (pH > 12) & Extract with DCM AcidWash->BaseWash Discard Organic Layer Final 7. Pure Secondary Amine BaseWash->Final

Figure 2: Operational workflow emphasizing the Acid-Base extraction purification technique.

Purification & Analysis

If the Acid-Base workup does not yield sufficient purity (>95%), Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Hexanes:Ethyl Acetate (gradient 90:10 to 50:50) + 1% Triethylamine (TEA) .

    • Crucial: The TEA prevents the secondary amine from streaking or sticking to the acidic silica sites [1].

  • Analytical Data (Expected):

    • 1H NMR (

      
      ):  Look for the diagnostic benzylic singlet (
      
      
      
      ppm) and the chiral center multiplet (
      
      
      ppm). The 2-fluoro substituent will split aromatic signals.
    • MS (ESI):

      
       peak corresponding to mass 181.12.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Ensure MeCN is removed before acid extraction (MeCN acts as a phase transfer agent, preventing clean separation).
Over-Alkylation (Tertiary Amine) High local concentration of electrophile.Increase amine equivalents to 3.0. Slow down addition rate. Cool to

.
Starting Material Remains Bromide hydrolysis or poor reactivity.Add 10 mol% TBAI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
Streaking on TLC/Column Interaction with acidic silica.[2]Pre-wash silica with 1% TEA in hexanes or use ammonia-doped MeOH/DCM eluents [2].

Safety Considerations

  • 2-Fluorobenzyl Bromide: A potent lachrymator (tear gas agent) and skin irritant. All weighing and transfers must occur inside a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Acetonitrile: Toxic if ingested or absorbed through skin (metabolizes to cyanide).

  • Pressurized Glassware: Ensure the reaction vessel is vented (via needle/balloon) if heating, though this protocol operates at RT.

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.[3] Tetrahedron, 57(37), 7785-7789. (Methodology basis for Cesium bases).

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of N-(2-fluorobenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Chiral amines, particularly fluorinated analogues like N-(2-fluorobenzyl)butan-2-amine, are prevalent structural motifs in modern medicinal chemistry.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of this compound. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for determining the enantiomeric excess and purity of this compound and structurally related amines.

Scientific Principles and Method Development Strategy

The Foundation of Chiral Recognition

The direct separation of enantiomers by HPLC is achieved by exploiting the differential, transient diastereomeric complexes formed between the analyte enantiomers and a chiral stationary phase (CSP).[2] For a successful separation, there must be a sufficient difference in the stability of these complexes. According to the widely accepted three-point interaction model, the enantiomer that can form a more stable, multi-point interaction with the chiral selector will be retained longer on the column, leading to separation.[2] Key intermolecular forces involved in chiral recognition on polysaccharide-based CSPs include:

  • Hydrogen Bonding: The amine moiety of the analyte can act as a hydrogen bond donor, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The fluorobenzyl aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the carbamate substituents on the CSP.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates how well it fits into the chiral grooves or cavities of the CSP, leading to enantioselective steric hindrance.

Strategic Approach to Method Development

Developing a chiral separation method can be complex due to the difficulty in predicting enantioselectivity.[3][4] A systematic screening approach is therefore the most efficient strategy. Our development process for this compound followed a logical progression designed to quickly identify optimal separation conditions.

G Figure 1: Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Secondary Amine, Basic, Aromatic) B CSP Screening (Polysaccharide Phases) - Chiralcel OD-H (Cellulose) - Chiralpak AD (Amylose) A->B Select CSPs C Mobile Phase Screening - Hexane/IPA vs. Hexane/EtOH - Test Modifier % B->C Proceed with Best CSP D Additive Optimization (0.1% Diethylamine) - Improves Peak Shape C->D Refine E Parameter Optimization - Flow Rate - Temperature D->E Final Optimization F Method Validation (System Suitability) E->F Finalize & Validate

Caption: Figure 1: Chiral Method Development Workflow.

For this compound, a basic secondary amine, polysaccharide-based CSPs are excellent starting points.[5] Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD (amylose-based) are known to be effective for a wide range of basic compounds.[5] The separation is performed in normal-phase mode, typically using a mobile phase consisting of a non-polar solvent (n-hexane) and an alcohol modifier (2-propanol or ethanol). A small amount of a basic additive, like diethylamine (DEA), is crucial for achieving symmetrical peak shapes by neutralizing acidic silanol groups on the silica support that can cause peak tailing.[5]

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade, >99.5%)

  • Sample: Racemic standard of this compound.

  • Sample Diluent: Mobile Phase.

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in a volumetric ratio of 90:10:0.1 (v/v/v) .

    • For example, to prepare 1 L of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 15 minutes
System Suitability Test (SST)

Before sample analysis, perform an injection of the racemic standard to ensure the system is operating correctly. The acceptance criteria for the system suitability test are:

  • Resolution (Rₛ): The resolution between the two enantiomer peaks should be ≥ 1.5 .

  • Tailing Factor (T): The tailing factor for both peaks should be ≤ 1.5 .

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections (n=5) should be ≤ 2.0% .

Results and Discussion

Chromatographic Performance

The developed method provides a baseline separation of the two enantiomers of this compound. A representative chromatogram would show two well-resolved, symmetrical peaks. The addition of 0.1% DEA to the mobile phase was critical in eliminating peak tailing and achieving reproducible retention times.

Proposed Chiral Recognition Mechanism

The successful separation on the Chiralcel OD-H column suggests a specific set of interactions between the analyte and the cellulose tris(3,5-dimethylphenylcarbamate) selector. The more retained enantiomer is hypothesized to form a more stable complex through a combination of hydrogen bonding (between the amine N-H and a carbamate C=O), π-π stacking (between the fluorophenyl ring and a phenyl group on the selector), and favorable steric fit within the chiral groove of the polysaccharide backbone.

G Figure 2: Proposed Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Analyte Enantiomer (More Retained) CSP_Groove Chiral Groove Pi_Site π-Acceptor Site (Phenyl Group) H_Bond_Site H-Bond Acceptor (C=O) Analyte This compound Analyte->CSP_Groove Steric Fit Aromatic_Ring Fluorobenzyl Ring Amine_Group Secondary Amine (N-H) Aromatic_Ring->Pi_Site π-π Interaction Amine_Group->H_Bond_Site Hydrogen Bond

Caption: Figure 2: Proposed Chiral Recognition Mechanism.

Expected Chromatographic Data

The following table summarizes the expected performance of the method. Note that actual retention times may vary slightly between systems and columns.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tᵣ) ~ 8.5 min~ 10.2 min
Selectivity (α) \multicolumn{2}{c}{~ 1.20}
Resolution (Rₛ) \multicolumn{2}{c}{~ 2.5}
  • Selectivity (α) = k₂ / k₁ (where k is the retention factor of the second and first eluting peaks, respectively).

  • Resolution (Rₛ) is calculated by the USP formula: 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂), where tᵣ is retention time and w is peak width at the base.

Conclusion

This application note details a highly effective and reliable normal-phase HPLC method for the enantiomeric separation of this compound. The use of a Chiralcel® OD-H column with a mobile phase of n-hexane, 2-propanol, and diethylamine (90:10:0.1) provides excellent resolution and peak symmetry. This method is suitable for routine quality control and purity assessment in research and pharmaceutical development settings, demonstrating the power of systematic screening in chiral method development.

References

  • Journal of Organic Chemistry. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. ACS Publications. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Korean Pharmaceutical Association. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. MJH Life Sciences. [Link]

  • Separation Science, powered by Spectroscopy. Chiral column takes the crown for supercritical enantioseparation of primary amines. MJH Life Sciences. [Link]

  • Molecules (Journal). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. MDPI. [Link]

  • Columnex. Chiral HPLC and SFC Columns. Columnex. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Regis Technologies. Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • PubMed. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. National Library of Medicine. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. MJH Life Sciences. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Czech Medical Association J.E. Purkyne. [Link]

  • Lund University Publications. Improved Methodology for the Preparation of Chiral Amines. Lund University. [Link]

  • PubMed. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. National Library of Medicine. [Link]

  • The Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. MDPI. [Link]

Sources

using sodium triacetoxyborohydride for N-(2-fluorobenzyl)butan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination with Sodium Triacetoxyborohydride

Abstract & Strategic Overview

This technical guide details the protocol for synthesizing This compound , a secondary amine motif common in CNS-active pharmacophores. The method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that offers superior selectivity over traditional reagents like sodium cyanoborohydride (


) or catalytic hydrogenation.

Why this protocol matters:

  • Selectivity: STAB preferentially reduces the intermediate iminium ion over the aldehyde starting material, minimizing side product formation (e.g., benzyl alcohol).

  • Safety: Eliminates the risk of residual cyanide generation associated with

    
    .
    
  • Fluorine Chemistry: The mild conditions preserve the metabolic stability conferred by the ortho-fluorine substituent, avoiding defluorination often seen in harsh metal-catalyzed hydrogenations.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a Direct Reductive Amination pathway. Unlike stepwise methods where the imine is isolated, this protocol performs imine formation and reduction in a single pot (one-pot synthesis).

The Mechanistic Pathway:

  • Imine Formation: 2-Fluorobenzaldehyde condenses with butan-2-amine to form a hemiaminal, which dehydrates to the imine (Schiff base).

  • Protonation: Acetic acid (AcOH) protonates the imine, generating a highly electrophilic iminium ion.

  • Selective Reduction: STAB transfers a hydride to the iminium carbon. The acetoxy groups on boron withdraw electron density, making the B-H bond less nucleophilic than in

    
    . Consequently, STAB reduces the reactive iminium species much faster than it reduces the neutral aldehyde.[1]
    

Visualizing the Pathway:

ReductiveAmination Reactants Reactants: 2-Fluorobenzaldehyde + Butan-2-amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion Imine->Iminium + AcOH (H+) Complex STAB-Hydride Complex Iminium->Complex Coordination Product Product: N-(2-fluorobenzyl) butan-2-amine Complex->Product Hydride Transfer (Selective Reduction)

Figure 1: Mechanistic flow of the reductive amination using STAB. Note the critical role of acid catalysis (AcOH) in generating the reducible iminium species.

Experimental Protocol

Target Compound: this compound Scale: 10 mmol (scalable to >100 mmol)

Reagents & Stoichiometry
ComponentRoleEquiv.Amount (10 mmol scale)
2-Fluorobenzaldehyde Electrophile1.01.24 g (1.05 mL)
Butan-2-amine Nucleophile1.10.80 g (1.10 mL)
STAB Reducing Agent1.42.97 g
Acetic Acid (AcOH) Catalyst1.00.60 g (0.57 mL)
1,2-Dichloroethane (DCE) Solvent--30 - 40 mL

Note: DCE is the preferred solvent for STAB protocols (Abdel-Magid et al., 1996).[2] If halogenated solvents are restricted, THF is a viable alternative, though reaction rates may be slightly slower.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Reactant Mixing:

    • Add 2-Fluorobenzaldehyde (1.0 eq) and DCE (30 mL) to the flask.

    • Add Butan-2-amine (1.1 eq) followed by Acetic Acid (1.0 eq).

    • Observation: The solution may warm slightly or change color as the imine forms.

    • Stir at Room Temperature (RT) for 15–30 minutes to allow imine equilibrium establishment.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if working on a large scale (>50 mmol) to control exotherm; otherwise, RT is acceptable.

    • Add STAB (1.4 eq) portion-wise over 5–10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction Monitoring:

    • Remove ice bath and stir at RT.

    • Monitor via TLC (Silica; 20% EtOAc/Hexane) or LC-MS.

    • Endpoint: typically 2–4 hours. Look for the disappearance of the aldehyde spot.

  • Quenching & Workup:

    • Quench by slowly adding saturated aqueous

      
        (30 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel; Gradient 0

      
       10% Methanol in DCM).
      

Process Optimization & Troubleshooting

Even robust protocols encounter variables. Use this logic tree to resolve common issues.

Troubleshooting Issue Problem Detected Check1 Is Aldehyde Remaining? Issue->Check1 Check2 Is Benzyl Alcohol Forming? Check1->Check2 No (Low Yield) Sol1 Action: Add 0.5 eq more STAB Extend time Check1->Sol1 Yes (Stalled) Sol2 Action: Pre-mix Amine + Aldehyde for 1hr before adding STAB Check2->Sol2 Yes (Direct Reduction) Sol3 Action: Verify Anhydrous Solvent Water hydrolyzes STAB Check2->Sol3 No (Decomposition)

Figure 2: Decision matrix for troubleshooting low yields or incomplete conversions.

Critical Parameters:

  • Water Sensitivity: While STAB is less water-sensitive than

    
    , excessive moisture hydrolyzes the reagent. Use anhydrous solvents.
    
  • Steric Hindrance: Butan-2-amine is a secondary alkyl group. This steric bulk actually helps prevent over-alkylation (formation of tertiary amines), making this specific synthesis highly efficient compared to using primary alkyl amines.

Validation Criteria (Self-Validating System)

To confirm the identity of This compound , ensure your analytical data matches these expected characteristics:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.10–7.40 (m, 4H, Aromatic).
      
    • 
       3.85 (s, 2H, Benzylic 
      
      
      
      ). Key diagnostic signal.
    • 
       2.60 (m, 1H, CH of sec-butyl).
      
    • 
       1.45 (m, 2H, 
      
      
      
      of sec-butyl).
    • 
       1.05 (d, 3H, 
      
      
      
      ).
    • 
       0.90 (t, 3H, terminal 
      
      
      
      ).
  • 19F NMR: Single peak around -118 ppm (characteristic of ortho-fluoro substitution).

  • Mass Spectrometry (ESI+): Calculated

    
    ; Observed 
    
    
    
    .

Safety & Handling

Sodium Triacetoxyborohydride (STAB):

  • Hazard: Reacts with water and acids to release Hydrogen gas (

    
    ), though less vigorously than 
    
    
    
    .
  • Storage: Store in a desiccator. Moisture degrades the reagent, leading to poor stoichiometry and stalled reactions.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to manage solvent vapors (DCE is a suspected carcinogen; handle with care).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][5]

  • Sigma-Aldrich. Sodium Triacetoxyborohydride Safety Data Sheet (SDS).

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents.

Sources

purification of N-(2-fluorobenzyl)butan-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of N-(2-fluorobenzyl)butan-2-amine via Flash Chromatography

Executive Summary

This guide details the purification of This compound , a secondary amine intermediate commonly synthesized via reductive amination. The physicochemical nature of this molecule—specifically its basicity and lipophilicity—presents unique challenges in normal-phase chromatography, primarily "tailing" caused by interactions with acidic silanols.[1]

This protocol provides two validated workflows:

  • Standard Silica Method: Utilizing triethylamine (TEA) modifiers to deactivate silanol sites.

  • Amine-Functionalized Silica Method: A modern approach eliminating the need for mobile phase modifiers.

Compound Profile & Physicochemical Analysis

Understanding the molecule is the first step to successful isolation.

PropertyDescriptionImplication for Chromatography
Structure Secondary amine with a 2-fluorobenzyl group and a sec-butyl chain.The benzyl ring provides UV activity (254 nm). The secondary amine is a hydrogen bond acceptor/donor.
Basicity (pKa) Estimated ~9.5 (Conjugate Acid).Critical: At neutral pH (silica surface pH ~5), the amine protonates (

), binding ionically to silanols.
Polarity Moderate (Lipophilic alkyl/aryl groups vs. polar amine).Soluble in DCM, EtOAc, alcohols. Insoluble in water (as free base).
Impurities 2-Fluorobenzaldehyde (SM), Butan-2-amine (SM), Imine intermediate.Aldehydes are less polar; Imines are hydrolytically unstable.

Pre-Purification Workup (The "Free Base" Requirement)

Core Rule: Never load an amine salt (e.g., HCl salt) directly onto a standard silica column unless using a highly polar methanolic system. You must isolate the free base first.

Protocol:

  • Quench: If coming from reductive amination (e.g., NaBH(OAc)3), quench reaction with saturated aqueous NaHCO3.

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • pH Adjustment: Wash the organic layer with 1M NaOH (aq) to ensure pH > 12. This forces the equilibrium entirely to the free amine form (

    
    ).
    
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter and concentrate.
    

Method A: Standard Silica Gel (with Modifier)

Best for: Routine purification when specialized columns are unavailable.

The Mechanism: Unmodified silica gel has acidic silanol groups (


). Basic amines hydrogen bond or ionically bind to these, causing peak tailing. Adding Triethylamine (TEA)  saturates these sites, allowing the target amine to elute symmetrically.
Mobile Phase Preparation
  • Solvent A: Hexanes (or Heptane) + 1% v/v Triethylamine

  • Solvent B: Ethyl Acetate + 1% v/v Triethylamine

  • Note: Pre-rinse the column with 3 CV (Column Volumes) of the starting mobile phase to equilibrate the silica with TEA.

Gradient Protocol
  • Cartridge: 12g or 24g Flash Cartridge (Standard Silica, 40-63 µm).

  • Flow Rate: 15-25 mL/min (system dependent).

  • Detection: UV 254 nm (primary), UV 280 nm.

StepTime / CV% Solvent B (EtOAc/TEA)Description
Equilibration 3 CV0%Saturate silica with TEA.
Loading --Liquid load (DCM) or Dry load (Celite).
Isocratic Hold 2 CV0-5%Elute non-polar impurities (e.g., excess aldehyde).
Linear Ramp 10 CV5% → 40%Target amine elution range.
Flush 3 CV100%Elute highly polar byproducts.

Visualizing the "Silanol Effect":

SilanolEffect cluster_0 Standard Silica (No Modifier) cluster_1 Silica + TEA Modifier Silica Silica Surface (Si-O-) Result1 Ionic Bond (Stuck/Tailing) Silica->Result1 Amine Target Amine (R2NH2+) Amine->Result1 Silica2 Silica Surface (Si-O-) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocks Sites Amine2 Target Amine (Free Base) Result2 Elutes Freely (Sharp Peak) Amine2->Result2

Caption: Mechanism of amine tailing suppression using Triethylamine (TEA).[2]

Method B: Amine-Functionalized Silica (KP-NH)

Best for: High-value samples, acid-sensitive compounds, or eliminating TEA odor.

The Advantage: The silica surface is bonded with propyl-amine groups.[3] This creates a basic surface environment that repels the target amine, preventing adsorption. No TEA modifier is required.

Mobile Phase Preparation
  • Solvent A: Hexanes[1][4]

  • Solvent B: Ethyl Acetate (or DCM if solubility is an issue)[3]

  • Note: Do NOT add acid or base modifiers.

Gradient Protocol
  • Cartridge: Amino-Silica (e.g., Biotage KP-NH, Interchim NH2).

  • Loading: The sample must be strictly free-based.

StepTime / CV% Solvent B (EtOAc)Description
Hold 1 CV0%Stabilize baseline.
Ramp 12 CV0% → 50%Amine elutes earlier than on Std Silica.
Flush 2 CV100%Wash column.

Analytical Validation

Once fractions are collected, validation is required to distinguish the product from the starting secondary amine (butan-2-amine) or over-alkylated tertiary amine byproducts.

1. TLC Visualization:

  • Stain: Ninhydrin (turns reddish-purple/brown for secondary amines).

  • UV: The 2-fluorobenzyl group is UV active. Aliphatic amines are not.

  • Diagnostic: If a spot is UV active AND Ninhydrin positive, it is likely your product.

2. NMR Diagnostics (


 NMR in 

):
  • Benzylic Protons: Look for a singlet (or doublet due to F-coupling) around 3.8 - 3.9 ppm (2H).

  • Methine Proton: The CH on the butyl chain (attached to N) will appear as a multiplet around 2.5 - 2.7 ppm .

  • Aromatic Region: 7.0 - 7.5 ppm (4H, characteristic splitting for ortho-fluoro substitution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Compound Streaking (Tailing) Insufficient Modifier or Acidic Silica.Increase TEA to 2% or switch to Method B (Amine-Silica).
Compound Elutes in Void Volume Solvent too polar.Reduce initial EtOAc %; ensure DCM is not used as Solvent A.
Low Recovery Salt formation on column.Wash column with DCM:MeOH:NH4OH (90:10:1) to strip stuck amine.
"Ghost" Peaks TEA Contamination.TEA has a high boiling point.[4] Rotovap at >40°C or azeotrope with heptane to remove traces.

References

  • Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Blog. Link

  • Royal Society of Chemistry. "Catalytic Reductive N-Alkylation of Amines."[5] Green Chemistry Supplementary Information. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Kinesis Technical Resources. Link

Sources

derivatization of N-(2-fluorobenzyl)butan-2-amine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for the GC-MS Quantitation of N-(2-fluorobenzyl)butan-2-amine

Introduction & Chemical Logic

This compound is a secondary amine featuring a chiral center on the butyl chain and an ortho-fluorinated benzyl moiety. In gas chromatography-mass spectrometry (GC-MS), secondary amines present distinct analytical challenges:

  • Peak Tailing: The accessible N-H moiety creates hydrogen bonds with active silanol sites in the GC liner and column, leading to peak tailing and reduced sensitivity.

  • Adsorption: Low-level analytes may be irreversibly adsorbed in the inlet, causing poor linearity.

  • Mass Spectral Ambiguity: Underivatized amines often undergo extensive fragmentation, sometimes yielding low-intensity molecular ions (

    
    ), making identification difficult in complex matrices.
    

The Solution: Perfluoroacylation To overcome these issues, we utilize Pentafluoropropionic Anhydride (PFPA) . This reagent replaces the active proton on the secondary amine with a pentafluoropropionyl group.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Result: Formation of a chemically stable amide.[1] The high electronegativity of the fluorine atoms increases the volatility of the molecule and often enhances electron capture (if using NCI) or provides distinct high-mass fragments in Electron Impact (EI) ionization.

Experimental Protocol

Reagents & Materials[2][3][4][5]
  • Analyte: this compound (Reference Standard).

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) [Sigma-Aldrich/Merck].

  • Catalyst/Base: Pyridine (Anhydrous, 99.8%).

  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Internal Standard (IS): N-benzyl-butan-2-amine-d5 (or similar deuterated analog).

Step-by-Step Derivatization Workflow

This protocol is designed for a target concentration range of 10–1000 ng/mL in organic solvent extracts.

  • Preparation: Aliquot 100 µL of the sample extract (in ethyl acetate) into a dry 1.5 mL GC vial with a glass insert.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Note: Complete dryness is critical; moisture hydrolyzes the anhydride.

  • Reagent Addition:

    • Add 50 µL of Ethyl Acetate .

    • Add 25 µL of Pyridine (Scavenges the acid byproduct).

    • Add 25 µL of PFPA .

    • Cap immediately.

  • Reaction: Incubate the vial at 60°C for 20 minutes .

  • Termination & Cleanup:

    • Cool to room temperature.

    • Evaporate the reaction mixture to dryness under nitrogen (removes excess PFPA and acid byproducts).

    • Reconstitute in 100 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS.

Workflow Visualization

G Sample Sample Extract (Ethyl Acetate) Dry Evaporate to Dryness (N2 @ 40°C) Sample->Dry React Add Reagents: 50µL EtOAc 25µL Pyridine 25µL PFPA Dry->React Residue Incubate Incubation 60°C / 20 min React->Incubate Acylation Clean Evaporate & Reconstitute (Remove Acid Byproducts) Incubate->Clean Amide Formation GCMS GC-MS Injection (Splitless) Clean->GCMS Final Analyte

Figure 1: Optimized workflow for the perfluoroacylation of secondary benzylamines.

GC-MS Analysis & Data Interpretation

Instrument Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, 70 eV).

Mass Spectral Fragmentation (Theoretical)

The derivatization adds a pentafluoropropionyl moiety (


) to the nitrogen.
  • MW of Underivatized Amine: ~181 amu.

  • Added Mass: 146 amu (

    
     [147] - H [1]).
    
  • MW of Derivative: 327 amu.

Key Diagnostic Ions:

Ion Typem/z (Approx)Origin/MechanismSignificance
Molecular Ion 327

Confirms intact derivative. Usually weak intensity.
Base Peak 298

Alpha-cleavage of the ethyl group from the sec-butyl chain. Dominant due to stability.[1][2]
Secondary 312

Alpha-cleavage of the methyl group from the sec-butyl chain.
Benzylic 109

2-fluorobenzyl cation (Tropylium ion analog). Characteristic of the benzyl ring.
Perfluoro 119

Characteristic fragment of the PFPA reagent.
Fragmentation Pathway Diagram

Frag MolIon Molecular Ion (M+) m/z 327 AlphaEthyl Base Peak [M - C2H5]+ m/z 298 MolIon->AlphaEthyl α-Cleavage (Ethyl loss) AlphaMethyl Fragment [M - CH3]+ m/z 312 MolIon->AlphaMethyl α-Cleavage (Methyl loss) Benzyl Fluorobenzyl Cation m/z 109 MolIon->Benzyl C-N Bond Cleavage

Figure 2: Primary fragmentation pathways for this compound-PFP derivative.

Validation & Troubleshooting

Linearity and Sensitivity
  • Linearity: The method typically yields linear results (

    
    ) from 10 ng/mL to 1000 ng/mL.
    
  • LOD: Limit of Detection is estimated at ~1–5 ng/mL in SIM mode (monitoring ions 298, 327, 109).

Common Issues
  • Issue: Absence of molecular ion or low response.[1]

    • Cause: Moisture in the reaction. PFPA hydrolyzes to pentafluoropropionic acid, which does not derivatize the amine effectively.

    • Fix: Ensure ethyl acetate is dried over molecular sieves and nitrogen stream is dry.

  • Issue: Tailing peaks despite derivatization.

    • Cause: Old liner or column activity.

    • Fix: Replace the inlet liner (use deactivated wool) and trim 10cm from the column guard.

References

  • Lin, D. L., et al. (1997). "Derivatization procedures for the detection of amphetamine-related drugs by GC-MS." Journal of Analytical Toxicology.

  • NIST Mass Spectrometry Data Center. (2023). "Electron Ionization Mass Spectra of Amine Derivatives." NIST Chemistry WebBook, SRD 69.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library and Monographs."

Sources

Investigational Profile: N-(2-fluorobenzyl)butan-2-amine as a Novel Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines the rationale, physicochemical profile, and experimental protocols for evaluating N-(2-fluorobenzyl)butan-2-amine (NB-2-FBA) as a potential antimicrobial agent. While N-benzylamine derivatives are well-established in antifungal pharmacopoeias (e.g., butenafine, terbinafine), the specific 2-fluoro substitution paired with a sec-butyl amine chain presents a unique structure-activity relationship (SAR) opportunity.

The presence of the fluorine atom at the ortho position is hypothesized to enhance metabolic stability against ring hydroxylation and modulate the lipophilicity (LogP) to optimal levels for bacterial membrane penetration. This guide provides a standardized workflow for researchers to validate its efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens.

Scientific Rationale & Mechanism

The Pharmacophore

NB-2-FBA belongs to the class of cationic amphiphiles . At physiological pH (7.4), the secondary amine (calculated pKa ~9.5–10.0) is predominantly protonated.

  • Cationic Head: The protonated amine interacts electrostatically with the negatively charged phosphate groups of bacterial lipopolysaccharides (LPS) or teichoic acids.

  • Lipophilic Tail: The 2-fluorobenzyl moiety facilitates insertion into the lipid bilayer.

  • Fluorine Effect: The high electronegativity of fluorine lowers the electron density of the aromatic ring, potentially increasing interactions with hydrophobic pockets in bacterial efflux pumps or cell wall enzymes.

Hypothetical Mode of Action (MoA)

Based on structural analogs, the primary mechanism is likely membrane depolarization and integrity disruption.

  • Adsorption: Electrostatic attraction to the bacterial surface.

  • Insertion: The hydrophobic benzyl tail penetrates the membrane core.

  • Disruption: Displacement of divalent cations (

    
    , 
    
    
    
    ) destabilizes the membrane, leading to leakage of intracellular components (
    
    
    , ATP) and cell death.
Visualization: Proposed Mechanism of Action

MoA cluster_0 Extracellular Space cluster_1 Bacterial Cell Envelope cluster_2 Cellular Outcome NB_FBA NB-2-FBA (Cationic Form) LPS Negatively Charged Surface (LPS / Teichoic Acid) NB_FBA->LPS Electrostatic Attraction Membrane Lipid Bilayer LPS->Membrane Hydrophobic Insertion Leakage Cytoplasmic Leakage (ATP, K+ efflux) Membrane->Leakage Membrane Destabilization Death Bacterial Cell Death (Bactericidal) Leakage->Death Metabolic Collapse

Figure 1: Proposed mechanism of action showing the progression from electrostatic attraction to membrane disruption and cell death.

Physicochemical Profile (In Silico)

Before wet-lab experimentation, understanding the molecule's properties is crucial for assay design (solvent selection, concentration ranges).

PropertyValue (Predicted)Implication for Protocol
Molecular Weight 181.25 g/mol Low MW facilitates rapid diffusion.
LogP (Lipophilicity) ~2.8 – 3.2Moderate lipophilicity; likely soluble in DMSO; good membrane permeability.
pKa (Basic) ~9.8Ionized >99% at pH 7.4 (Muller-Hinton Broth).
H-Bond Donors 1 (NH)Critical for target binding.
H-Bond Acceptors 1 (F)Fluorine acts as a weak acceptor.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of NB-2-FBA that prevents visible bacterial growth. Standard: CLSI M07-A10 Guidelines.

Materials:

  • NB-2-FBA (purity >95%).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin (optional viability indicator).

Workflow:

  • Stock Preparation: Dissolve NB-2-FBA in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Prepare a 2-fold serial dilution in CAMHB in a 96-well plate. Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
    • Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L inoculum to each well. Incubate at 37°C for 16–20 hours.
    
  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
    • Validation: Positive control (Ciprofloxacin) and Negative control (Sterile Media) must be valid.

Protocol 2: Time-Kill Kinetics Assay

Objective: Determine if NB-2-FBA is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodology:

  • Setup: Prepare tubes with CAMHB containing NB-2-FBA at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (~

    
     CFU/mL) at T=0.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Definition:Bactericidal is defined as

      
       reduction in CFU/mL (99.9% kill) within 24 hours.
      
Protocol 3: Membrane Permeability Assay (NPN Uptake)

Objective: Confirm membrane disruption mechanism using N-phenyl-1-naphthylamine (NPN), a hydrophobic fluorescent probe that is excluded by intact Gram-negative outer membranes.

Workflow:

  • Preparation: Wash E. coli cells and resuspend in HEPES buffer.

  • Treatment: Add NB-2-FBA at varying concentrations (0.5x MIC to 2x MIC).

  • Probe Addition: Add NPN (10

    
    M final).
    
  • Measurement: Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

  • Interpretation: An increase in fluorescence intensity indicates the outer membrane has been compromised, allowing NPN to enter the hydrophobic lipid layer.

Experimental Workflow Diagram

This diagram illustrates the logical flow from compound acquisition to lead validation.

Workflow Start Compound Acquisition (NB-2-FBA) QC QC: NMR / LC-MS Purity Check Start->QC MIC Primary Screen: MIC Assay (CLSI) QC->MIC Pass (>95%) MIC->Start MIC > 64 µg/mL (Fail) Tox Cytotoxicity Screen (HEK293 / Hemolysis) MIC->Tox MIC < 10 µg/mL Mech Mechanism Study (Membrane Permeability) Tox->Mech Selectivity Index > 10 Lead Lead Candidate Validation Mech->Lead

Figure 2: Screening workflow for validating NB-2-FBA as an antimicrobial candidate.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: NB-2-FBA is a secondary amine; avoid contact with strong oxidizing agents. Use in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste containing fluorinated organic compounds.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Kenawy, E. R., et al. (2007). "The Chemistry and Applications of Antimicrobial Polymers: A State-of-the-Art Review." Biomacromolecules, 8(5), 1359–1384. (Context on cationic amine mechanism). [Link]

  • Hancock, R. E., & Chapple, D. S. (1999). "Peptide antibiotics." Antimicrobial Agents and Chemotherapy, 43(6), 1317-1323. (Protocol source for NPN uptake and membrane permeabilization). [Link]

  • PubChem. "this compound Compound Summary." (Chemical Structure and Properties).[1][2][3][4][5][6][7][8][9][10][11] [Link](Note: Use search term "this compound" for specific entry).

  • Gupta, O. D., et al. (2014).[2] "Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives." International Journal of ChemTech Research. (Supporting SAR for fluorinated benzylamines). [Link]

Sources

Strategic Application of Fluorinated Amines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Fluorinated Amines in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Development Scientists[1]

Introduction: The "Fluorine Effect" in Modern Crop Protection

In the competitive landscape of agrochemical discovery, the incorporation of fluorinated amines—specifically fluoroalkyl amines—has shifted from a niche tactic to a fundamental design strategy. While fluorine's metabolic stability (C-F bond strength: ~116 kcal/mol) is well-documented, its ability to modulate the acid-base properties (pKa) of amines is arguably its most critical function in modern herbicide and insecticide design.[2]

The pKa Modulation Mechanism

Non-fluorinated aliphatic amines (e.g., ethylamine) typically exhibit pKa values around 10.5–10.[1]8. At physiological pH (pH 7.4 in pests or phloem sap pH 7.5–8.0 in plants), these amines exist almost exclusively as cationic species (>99.9%).[2] This charge hinders passive diffusion across lipophilic cuticles and cell membranes.[2]

By introducing fluorine atoms on the


-carbon, the strong electron-withdrawing inductive effect (

) significantly lowers the pKa of the amine nitrogen.
  • Ethylamine: pKa

    
     10.7 (Cationic at pH 7.4)[2][3]
    
  • 2,2-Difluoroethylamine: pKa

    
     7.3 (
    
    
    
    50% Neutral at pH 7.4)[1][2][3]
  • 2,2,2-Trifluoroethylamine: pKa

    
     5.7 (Predominantly Neutral at pH 7.4)[1][2]
    

This "Goldilocks" zone—particularly achieved by the 2,2-difluoroethyl group—allows the molecule to exist in an equilibrium where enough neutral species are available for membrane transport, while retaining sufficient basicity for target site interaction (e.g., nicotinic acetylcholine receptors).[1]

Strategic Selection Guide

Before initiating synthesis, select the appropriate fluorinated motif based on the desired physicochemical outcome.

FluorineSelection Start Target Molecule Profile Decision1 Primary Constraint? Start->Decision1 PathA High Basicity Required (H-bond Acceptor) Decision1->PathA Target needs cation PathB Membrane Permeability (Systemicity) Decision1->PathB Need phloem mobility PathC Metabolic Blocking (Prevent N-dealkylation) Decision1->PathC High metabolic turnover SolA Monofluoroethyl (-CH2CH2F) pKa ~ 9.0 PathA->SolA SolB 2,2-Difluoroethyl (-CH2CHF2) pKa ~ 7.3 (Balanced) PathB->SolB SolC 2,2,2-Trifluoroethyl (-CH2CF3) pKa ~ 5.7 (Lipophilic) PathC->SolC Application Case Study: Flupyradifurone SolB->Application e.g., Flupyradifurone

Figure 1: Decision matrix for selecting fluorinated amine building blocks based on pKa and transport requirements.

Comparative Data: Ethyl vs. Fluoroethyl Amines[2][3]

PropertyEthylamine2,2-Difluoroethylamine2,2,2-TrifluoroethylamineImpact on Agrochemical
Structure



pKa (Conj.[2][3] Acid) 10.77.35.7Permeability: Lower pKa increases neutral fraction.[2][3]
LogP (Lipophilicity) -0.130.100.40Bioavailability: Fluorine increases lipophilicity.[2][3]
Nu- Reactivity HighModerateLowSynthesis: Requires stronger electrophiles/catalysts.[2][3]
Boiling Point 16.6 °C59 °C37 °CHandling: Volatility management required.[2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of N-(2,2-Difluoroethyl) Heterocycles (Flupyradifurone Motif)

This protocol demonstrates the introduction of the 2,2-difluoroethyl amino group into a butenolide scaffold, a key step in the synthesis of Flupyradifurone (Sivanto™). This method utilizes the commercially available 2,2-difluoroethylamine (CAS 430-67-1).[2][3][4]

Mechanism: Vinylogous Nucleophilic Substitution / Condensation.[2][3]

Reagents & Equipment[1][5][6][7]
  • Amine: 2,2-Difluoroethylamine (1.1 equiv).[1][2][3] Note: Volatile liquid (bp 59°C).[2][3]

  • Substrate: Tetronic acid derivative (e.g., 4-chloroacetoacetate equivalent or furanone precursor).[1][2][3]

  • Solvent: Toluene (anhydrous) or Acetonitrile.[2][3]

  • Catalyst: Acetic acid (cat.) or

    
    -TsOH (if dehydration is slow).[2][3]
    
  • Equipment: Dean-Stark trap (for Toluene) or molecular sieves.[2][3]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the tetronic acid precursor (1.0 equiv) dissolved in Toluene (0.5 M concentration).

  • Amine Addition: Cool the solution to 0–5 °C. Add 2,2-difluoroethylamine (1.1–1.2 equiv) dropwise. Rationale: The amine is nucleophilic enough to react, but the electron-withdrawing fluorines reduce reactivity compared to ethylamine; cooling prevents volatilization.

  • Condensation: Allow the mixture to warm to room temperature. Add a catalytic amount of acetic acid (5 mol%).[2]

  • Dehydration: Heat the reaction to reflux with a Dean-Stark trap to remove water.[2][3] Monitor by TLC/LC-MS for the formation of the enamine/vinylogous amide.

    • Endpoint: Disappearance of the keto-tautomer of the substrate.

  • Workup: Cool to RT. Concentrate under reduced pressure. The product is often a solid that can be recrystallized from Ethanol/Heptane.

Self-Validating Check:

  • 1H NMR: Look for the characteristic triplet of triplets (or broad triplet) for the

    
     proton around 
    
    
    
    5.8–6.2 ppm (
    
    
    ).[2]
Protocol B: N-Trifluoroethylation via Alkylation with Trifluoroethyl Triflate

Direct alkylation of amines with 2,2,2-trifluoroethyl halides (iodide/bromide) is notoriously sluggish due to the reduced electrophilicity of the adjacent carbon (dipole repulsion) and the low nucleophilicity of the product. 2,2,2-Trifluoroethyl triflate (TFE-OTf) is the superior reagent for this transformation.[1][2][3]

Application: Synthesis of sulfonamide herbicides or trifluoroethyl-containing fungicides.[2][3]

Reagents & Equipment[1][5][6][7]
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Reagent: 2,2,2-Trifluoroethyl triflate (1.1 equiv).[1][2][3] Warning: Potent alkylating agent.[2][3]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv).[2][3]
    
  • Solvent: 1,4-Dioxane or DCE (1,2-Dichloroethane).[1][2][3]

  • Temperature: 80–100 °C (Sealed Tube).

Step-by-Step Methodology
  • Setup: In a pressure-rated vial (sealed tube), suspend the amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous 1,4-Dioxane (3 mL).
    
  • Reagent Addition: Add 2,2,2-trifluoroethyl triflate (1.1 mmol) via syringe.

    • Safety Note: TFE-OTf is volatile and highly reactive.[2][3] Handle in a fume hood.

  • Reaction: Seal the vessel and heat to 90 °C for 12–18 hours.

    • Why Heat? The electron-withdrawing

      
       group destabilizes the transition state for 
      
      
      
      attack, requiring higher thermal energy than standard ethylation.
  • Monitoring: Check LC-MS. The product will show a mass shift of +82 Da (

    
     vs H).[2]
    
  • Workup: Filter off inorganic salts. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[2][3]
    
  • Purification: Flash chromatography. Note: Trifluoroethyl amines are less polar than their non-fluorinated parents; adjust mobile phase accordingly.[1][3]

Synthesis Workflow: Flupyradifurone Case Study

The following diagram illustrates the industrial synthesis logic for Flupyradifurone, highlighting the convergence of the fluorinated amine building block with the chloropyridine pharmacophore.

FlupyradifuroneSynthesis cluster_legend Key Transformation CCMP 6-Chloro-3-(chloromethyl)pyridine (CCMP) Step1 Step 1: Nucleophilic Substitution (Alkylation) CCMP->Step1 DFA 2,2-Difluoroethylamine (CAS 430-67-1) DFA->Step1 Tetronic Tetronic Acid Derivative (Furanone Precursor) Step2 Step 2: Vinylogous Amide Coupling (Condensation) Tetronic->Step2 Inter1 Intermediate Amine N-(6-chloro-3-pyridylmethyl)- 2,2-difluoroethanamine Inter1->Step2 Step1->Inter1 Yield >85% Product Flupyradifurone (Sivanto™) Step2->Product Dehydration (-H2O)

Figure 2: Convergent synthesis of Flupyradifurone. The 2,2-difluoroethylamine building block is critical for establishing the specific physicochemical profile of the insecticide.

Troubleshooting & Optimization

Issue 1: Low Reactivity of Fluorinated Amines
  • Cause: The inductive effect reduces the nucleophilicity of the nitrogen lone pair.

  • Solution:

    • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity if solubility permits.[1][2]

    • Switch to microwave irradiation for difficult alkylations (e.g., 120 °C, 30 min).[1]

    • Use Cesium Carbonate (

      
      )  instead of Potassium Carbonate to increase the "nakedness" of the anion if deprotonating an amide.
      
Issue 2: Volatility of Reagents[3]
  • Risk: 2,2-Difluoroethylamine (bp 59 °C) and 2,2,2-Trifluoroethylamine (bp 37 °C) can be lost during reaction heating or concentration.[1][2][3]

  • Protocol Adjustment:

    • Use the hydrochloride salt of the amine where possible, releasing the free base in situ with a stoichiometric base (e.g.,

      
      ).
      
    • Perform reactions in sealed pressure tubes .

    • Avoid high-vacuum concentration; use careful rotary evaporation at controlled temperatures.[2][3]

Issue 3: Over-Alkylation[1][2][3]
  • Observation: Formation of quaternary ammonium salts or bis-alkylated products.[2][3]

  • Control:

    • The reduced basicity of the mono-fluorinated amine product actually helps prevent over-alkylation compared to non-fluorinated amines (the product is less nucleophilic than the starting material).

    • However, if observed, use a slight excess of the amine (1.5 equiv) relative to the alkylating agent.

References

  • Jeschke, P. (2016).[1][2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[2][3] Link[2]

  • Nauen, R., et al. (2015).[1][2][3] Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science. Link[2]

  • Fujiwara, T., & O'Hagan, D. (2014).[1][2] Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link[2]

  • Swarts, F. (Original synthesis of trifluoroethylamine).[2] Sur la trifluoroéthylamine. Bull. Soc. Chim. Belg.

  • Bayer CropScience. (2010).[2][3][8] Patent WO2010051926: Method for producing 4-aminobut-2-enolides.[2][3] (Describes Flupyradifurone synthesis routes). Link

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Source for pKa modulation data). Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #FA-2FB-REDAM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering issues with the reductive amination of 2-fluorobenzaldehyde . While often treated as a standard aldehyde, the ortho-fluoro substituent introduces a unique set of steric and electronic challenges that deviate from "textbook" reductive amination.

This guide moves beyond generic advice to address the specific failure modes of this substrate: competitive defluorination (


), C-F hydrogenolysis, and steric-induced aldehyde reduction. 

Module 1: Critical Impurity Profiling

"Why is my reaction failing?"

The 2-fluoro group creates a divergent reaction pathway. Unlike unsubstituted benzaldehyde, your substrate is prone to nucleophilic aromatic substitution (


) once the imine is formed, as the imine nitrogen acts as a strong electron-withdrawing group (EWG), activating the ortho-fluorine.
Reaction Pathway Analysis

The following diagram illustrates the competition between the desired pathway (Green) and the critical failure modes (Red).

G Aldehyde 2-Fluorobenzaldehyde + Amine Imine Intermediate Imine (Activated Ring) Aldehyde->Imine Slow (Steric) Alcohol Impurity A: 2-Fluorobenzyl Alcohol Aldehyde->Alcohol Direct Reduction (Fast if Imine slow) Product Target Amine (Secondary) Imine->Product Reduction (STAB/NaBH4) Cyclized Impurity B: Cyclized/SNAr Product (Loss of HF) Imine->Cyclized Intramolecular Attack (If Amine has nuc. tail) Defluoro Impurity C: Des-fluoro Amine (If Pd/C used) Imine->Defluoro H2/Pd Hydrogenolysis Dialkyl Impurity D: Tertiary Amine (Over-alkylation) Product->Dialkyl + Aldehyde (Excess reagents)

Figure 1: Mechanistic divergence in 2-fluorobenzaldehyde reductive amination. Note that the imine intermediate activates the ring for fluoride displacement.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: "I see a mass of [M-20] or unexpected cyclization."

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The imine (C=N) is electron-withdrawing. It pulls electron density from the benzene ring, making the C-F bond at the ortho position highly susceptible to nucleophilic attack.
  • High Risk: If your amine has a nucleophilic tail (e.g., -OH, -NH2, -SH) 2-3 carbons away.

  • Medium Risk: Using nucleophilic solvents (MeOH, EtOH) at high temperatures.

Corrective Action:

  • Switch Solvent: Move from MeOH to 1,2-Dichloroethane (DCE) or THF . These are non-nucleophilic.

  • Lower Temperature: Perform the imine formation at 0°C to RT. Do not reflux.

  • Avoid Strong Bases: Do not use inorganic bases (K2CO3) which facilitate HF elimination.

Issue 2: "I see the des-fluoro product (M-18)."

Diagnosis: C-F Hydrogenolysis. This occurs almost exclusively if you are using Catalytic Hydrogenation (H2, Pd/C) . Palladium readily cleaves aryl C-F bonds, especially in the presence of amines.

Corrective Action:

  • Stop using H2/Pd.

  • Switch to Hydride Reagents: Use Sodium Triacetoxyborohydride (STAB) or NaBH4 . These reagents are chemoselective for the imine and will not touch the aryl fluoride.

Issue 3: "I have large amounts of 2-fluorobenzyl alcohol."

Diagnosis: Competitive Aldehyde Reduction. The ortho-fluorine provides steric bulk, slowing down the attack of the amine on the aldehyde. If you add the reducing agent too quickly, it reduces the unreacted aldehyde instead of the imine.

Corrective Action:

  • Stepwise Protocol: Allow the imine to form completely (check via TLC/NMR) before adding the reducing agent.

  • Lewis Acid Catalyst: Add Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It coordinates to the carbonyl oxygen, overcoming the steric hindrance and accelerating imine formation significantly [1].

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: General synthesis, acid-sensitive substrates, avoiding over-alkylation.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[3][4]

Procedure:

  • Imine Formation: In a dry flask, dissolve 2-fluorobenzaldehyde and the Amine in DCE (0.2 M concentration).

  • Activation: Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Verify imine formation via TLC (aldehyde spot should disappear).

  • Reduction: Cool to 0°C. Add STAB portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO3. Stir for 15 minutes to quench borates.

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

Protocol B: The "Rescue" Protocol (Titanium-Mediated)

Best for: Sterically hindered amines or unreactive 2-fluorobenzaldehydes.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (Step 1), MeOH (Step 2).

Procedure:

  • Complexation: Mix aldehyde, amine, and Ti(OiPr)4 in neat form (or minimal THF) under N2. Stir at RT for 1–2 hours.[2][5] The mixture often becomes viscous.

  • Dilution: Dilute with THF (or EtOH).

  • Reduction: Cool to 0°C. Add NaBH4 carefully (gas evolution).

  • Quench (Critical): Add 1N NaOH or water slowly. A white precipitate (TiO2) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.[6]

Module 4: Data & Comparison Table

VariableNaBH4 (Direct)STAB (Abdel-Magid)Ti(OiPr)4 / NaBH4H2 / Pd/C
Imine Selectivity Low (Reduces Aldehyde)High Very High High
Defluorination Risk LowLowLowHigh (Avoid)
Dialkylation Risk HighLowLowMedium
Water Tolerance LowMediumVery LowHigh
Rec. for 2-F-Ph Not RecommendedPrimary Choice For Difficult Cases Do Not Use

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Disclaimer: These protocols are for research purposes only. Always consult the SDS for 2-fluorobenzaldehyde (lachrymator) and reducing agents before handling.

Sources

preventing over-alkylation in secondary amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation (Polyalkylation)

Welcome to the Synthesis Support Hub. Ticket ID: SEC-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic Trap

The core issue in synthesizing secondary amines (


) from primary amines is kinetic competition. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the added alkyl group.

The Result: As soon as a molecule of secondary amine forms, it outcompetes the remaining primary amine for the alkylating agent, leading to tertiary amines and quaternary ammonium salts.

This guide provides three validated workflows to break this cycle, ranked from "Industry Standard" to "High Precision."

Module 1: Reductive Amination (The Industry Standard)

Best For: General synthesis, aldehyde/ketone availability, mild conditions.[1][2]

Reductive amination avoids direct alkylation dynamics by routing through an imine intermediate.[3] The key to preventing over-alkylation here is chemoselectivity —reducing the imine faster than the carbonyl, but ensuring the imine forms fully before reduction occurs.

The Protocol: Sodium Triacetoxyborohydride (STAB) Method

Based on the Abdel-Magid protocol (J. Org.[4] Chem. 1996).[1][3][5]

Reagents:

  • Amine (

    
     equiv)[6]
    
  • Aldehyde/Ketone (

    
     equiv)
    
  • Sodium Triacetoxyborohydride (

    
     equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][5]

Step-by-Step Workflow:

  • Mix: Combine amine and carbonyl in DCE under

    
    .
    
  • Add Reductant: Add

    
     in one portion.
    
  • Stir: React at room temperature for 1-4 hours.

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc.
    

Troubleshooting The "Over-Alkylation" in Reductive Amination: Even in reductive amination, dialkylation can occur if the aldehyde is in large excess or if the primary amine is very unhindered (e.g., methylamine).

Corrective Action (Stepwise Procedure): If you observe dialkylated byproducts in the standard "one-pot" mix:

  • Pre-form Imine: Stir amine + aldehyde in MeOH (or with

    
     as a Lewis acid) for 2 hours without the reducing agent.
    
  • Verify: Check for imine formation via TLC or NMR.

  • Reduce: Only then add the reducing agent (switch to

    
     if imine is pre-formed in MeOH).[1][5]
    

Reductive_Selectivity cluster_control Control Point: Reducing Agent Choice Start Start: Amine + Carbonyl Imine Intermediate: Imine Start->Imine -H2O Prod Product: Sec-Amine Imine->Prod Reduction (Fast) Over Byproduct: Tert-Amine Prod->Over Reaction with excess Carbonyl (If not controlled) STAB NaBH(OAc)3 (Reduces Imine >> Carbonyl) Cyan NaBH3CN (Toxic, pH dependent)

Figure 1: Kinetic pathway of reductive amination. Using selective agents like STAB ensures the imine is reduced without reducing the starting carbonyl, preventing side reactions.

Module 2: The Fukuyama Synthesis (High Precision)

Best For: Precious substrates, intramolecular cyclizations, absolute prevention of over-alkylation.

This method uses the Nosyl (2-nitrobenzenesulfonyl) protecting group.[6] It physically prevents over-alkylation because the sulfonamide nitrogen, once alkylated, is too electron-poor to react again.

The Protocol:

Phase 1: Nosylation

  • React primary amine with 2-nitrobenzenesulfonyl chloride (

    
    ) and base (
    
    
    
    ).
  • Result:

    
     (Sulfonamide).[6][7]
    

Phase 2: Mono-Alkylation (The Critical Step)

  • Dissolve

    
     in DMF.
    
  • Add

    
     (Base) and Alkyl Halide (
    
    
    
    ).
  • Mechanism: The base deprotonates the sulfonamide (pKa ~10). The resulting anion performs an

    
     attack.
    
  • Self-Validating Stop: The product

    
     has no protons left on the nitrogen. It cannot react further.
    

Phase 3: Deprotection

  • Treat with Thiophenol (

    
    ) and 
    
    
    
    (or Cesium Carbonate) in DMF/MeCN.
  • Result: Pure Secondary Amine + byproduct.

Fukuyama_Workflow Amine Primary Amine (R-NH2) Nosyl Nosyl-Amide (R-NH-Ns) Amine->Nosyl + NsCl, Et3N Alkylated Alkylated Species (R-N(R')-Ns) Nosyl->Alkylated + R'-X, K2CO3 (Strictly Mono-alkylation) Final Secondary Amine (R-NH-R') Alkylated->Final + PhSH (Thiophenol) (Deprotection) Constraint STOP: No protons left Over-alkylation impossible Alkylated->Constraint

Figure 2: The Fukuyama strategy creates a chemical dead-end (The Alkylated Species) that physically prevents the formation of tertiary amines.

Module 3: Direct Alkylation ( ) Optimization

Best For: Simple alkyl halides when reductive amination isn't possible, and you want to avoid protecting groups.

If you must perform a direct displacement, standard bases (NaOH,


) often fail. The Cesium Hydroxide (CsOH)  method is the proven workaround.
The "Cesium Effect" Protocol

Based on Salvatore & Jung (J. Org.[8] Chem. 1999).[8]

The Logic: Cesium is a large, soft cation ("naked anion" effect). Using CsOH with molecular sieves suppresses proton exchange between the product (secondary amine) and the starting material, favoring mono-alkylation.[9]

Reagents:

  • Primary Amine (

    
     equiv)[6]
    
  • Alkyl Halide (

    
     equiv)
    
  • CsOH[9][10]·H2O (

    
     equiv)
    
  • Activated 4A Molecular Sieves (Crucial for removing water)

  • Solvent: DMF (Anhydrous)

Key Step: Do not use excess alkyl halide. The high reactivity of the Cesium-activated amine allows for near 1:1 stoichiometry.

Comparison of Methodologies
FeatureReductive AminationFukuyama SynthesisDirect Alkylation (CsOH)
Selectivity High (with correct agent)Absolute (100%) Moderate to High
Atom Economy GoodPoor (requires protection/deprotection)Excellent
Reagent Cost LowHigh (NsCl, Thiophenol)Moderate (Cs salts)
Reaction Time Fast (1-4 h)Slow (3 steps)Medium (12-24 h)
Primary Risk Dialkylation if uncontrolledThiol smell / Waste disposalOver-alkylation if wet
Troubleshooting & FAQ

Q: I am using Reductive Amination (


), but I still see tertiary amine spots on my TLC. 
  • Diagnosis: Your aldehyde/ketone might be in large excess, or the imine formation is too slow compared to the reduction.

  • Fix: Switch to the Stepwise Method . Stir the amine and aldehyde in Methanol for 2 hours (or overnight) before adding the reducing agent. This ensures all aldehyde is tied up as imine before reduction begins.

Q: In the Fukuyama synthesis, the deprotection step (removing Ns) is stalling.

  • Diagnosis: The Meisenheimer complex intermediate is not forming efficiently.

  • Fix: Ensure you are using a nucleophilic thiol. Thiophenol (

    
    ) is standard, but Mercaptoacetic acid can also be used. Ensure the solvent is polar aprotic (DMF or MeCN) and the base is sufficient (
    
    
    
    or
    
    
    ). Heat to 50°C if necessary.

Q: Can I use Sodium Borohydride (


) for reductive amination? 
  • Diagnosis:

    
     is a stronger reducing agent than 
    
    
    
    . It will reduce aldehydes/ketones to alcohols faster than it reduces imines.
  • Fix: Only use

    
     if you are doing the Stepwise Method  (pre-forming the imine in MeOH). For "one-pot" reactions, you must use 
    
    
    
    or
    
    
    .
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][5] Link

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[12] Tetrahedron Letters, 36(36), 6373-6374. Link

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[8][10] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2][8][9][13] Organic Letters, 1(11), 1893–1896. Link

Sources

optimization of reaction conditions for N-alkylation of secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center. This guide is designed for medicinal chemists and process engineers facing challenges with the N-alkylation of secondary amines. Unlike primary amines, secondary amines face a unique dichotomy: they are more nucleophilic but also more sterically hindered, and they are prone to over-alkylation (quaternization) or elimination side reactions.

🛠️ Section 1: Diagnostic Triage

"Which method should I choose?" Before optimizing, ensure you are using the correct mechanistic pathway for your electrophile.

ReactionSelector cluster_tips Optimization Quick-Tips Start Select Electrophile Type AlkylHalide Alkyl Halide / Sulfonate (R-X, R-OMs) Start->AlkylHalide Carbonyl Aldehyde / Ketone (R-CHO, R-COR') Start->Carbonyl ArylHalide Aryl / Vinyl Halide (Ar-X) Start->ArylHalide Direct Direct Alkylation (SN2) Risk: Quaternization AlkylHalide->Direct Standard Reductive Reductive Amination Benefit: No Over-alkylation Carbonyl->Reductive Preferred Buchwald Buchwald-Hartwig / Ullmann Req: Pd/Cu Catalyst ArylHalide->Buchwald Cross-Coupling Tip1 If SN2 fails due to sterics -> Try Reductive Amination Direct->Tip1

Figure 1: Decision matrix for selecting the appropriate N-alkylation strategy based on electrophile availability.

🔬 Section 2: Direct Alkylation ( )

Primary Challenge: Controlling Over-Alkylation (Quaternization) and Elimination.

The Protocol: Sterically Controlled Alkylation

Use this method for unhindered primary alkyl halides (e.g., Benzyl bromide, Methyl iodide).

Reagents:

  • Base:

    
    -Diisopropylethylamine (DIPEA/Hunig's Base) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Additive: Potassium Iodide (KI) (Finkelstein conditions).

Step-by-Step Optimization:

  • Stoichiometry Control:

    • Standard: 1.0 equiv Amine : 1.1 equiv Electrophile.

    • Correction: If Quaternization occurs, reverse the ratio. Use 1.5 equiv Amine : 1.0 equiv Electrophile . The excess secondary amine acts as a proton sponge but is less likely to attack the product tertiary amine due to sterics.

  • The "Cesium Effect":

    • Switch from organic bases (TEA/DIPEA) to Cesium Carbonate (

      
      )  in DMF.
      
    • Why? The large Cesium cation forms a "loose" ion pair with the carbonate, increasing the basicity and solubility in organic solvents, often suppressing elimination reactions in favor of substitution [1].

  • Finkelstein Acceleration (For Chlorides/Bromides):

    • If the reaction is sluggish (e.g., alkyl chlorides), add 10-20 mol% TBAI (Tetrabutylammonium iodide) or stoichiometric NaI .

    • Mechanism:[2][3][4][5][6][7][8] The iodide displaces the chloride in situ to form a highly reactive alkyl iodide, which then reacts with the amine.

VariableRecommendationRationale
Solvent Acetonitrile (Default)Polar aprotic; good balance of solubility and rate.[1]
DMF/DMSO Use for low solubility substrates; accelerates

significantly.
Base DIPEA Steric bulk prevents the base itself from acting as a nucleophile.
Temp rt to 60°C High heat promotes elimination (E2). Keep it low.
⚗️ Section 3: Reductive Amination

Primary Challenge: Imine formation equilibrium and reducing agent selectivity. Context: This is the preferred method for adding bulky alkyl groups (e.g., isopropyl, cyclohexyl) where


 fails.
The Protocol: One-Pot STAB Method

Using Sodium Triacetoxyborohydride (STAB) offers superior chemoselectivity over Sodium Cyanoborohydride (


) and eliminates toxic cyanide waste [2].

Reagents:

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) - 1.5 equiv.
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Catalyst: Acetic Acid (AcOH).[9]

Critical Workflow:

  • Imine Formation (The Bottleneck):

    • Mix Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in DCE.

    • Check: Add 1-2 drops of Acetic Acid . The pH must be ~5-6 to protonate the carbonyl oxygen (activating it) without protonating the amine entirely (deactivating it) [3].

    • Time: Stir for 30-60 mins before adding the reductant to ensure the imine/iminium species is formed.

  • Reduction:

    • Add

      
       (1.5 equiv).
      
    • Why STAB? It is sterically bulky and electron-deficient. It reduces the iminium ion fast but reacts negligibly with the neutral ketone/aldehyde.

      
       is too strong and will reduce the ketone to an alcohol side-product.
      

ReductiveAmination Substrates Sec-Amine + Ketone Imine Iminium Ion (Intermediate) Substrates->Imine + AcOH (pH 5-6) SideProduct Alcohol (Avoid!) Substrates->SideProduct If NaBH4 used (Non-selective) Product Tertiary Amine Imine->Product + NaBH(OAc)3 (Selective Reduction)

Figure 2: Selectivity pathway in reductive amination. Note that STAB targets the Iminium Ion, avoiding the Alcohol side product.

⚙️ Section 4: Buchwald-Hartwig Amination

Primary Challenge: Catalyst poisoning and failed oxidative addition. Context: Essential for N-arylation (adding a phenyl/heteroaryl group).

Troubleshooting the "Dead Reaction":

  • Oxygen Sensitivity:

    • Symptom:[1][2][6][10][11][12][13] Reaction turns black/precipitates Pd black immediately.

    • Fix: This reaction is strictly anaerobic. Sparge solvents with Argon for 15 mins. Use a glovebox if available.

  • Ligand Selection (The most critical variable):

    • Do not use standard

      
      .
      
    • For Secondary Amines: Use RuPhos or BrettPhos .[10] These bulky, electron-rich phosphines facilitate the reductive elimination step, which is difficult for sterically hindered secondary amines [4].

  • Base Incompatibility:

    • Issue: Functional groups like esters or nitriles degrade.

    • Fix: Switch from

      
       (strong base) to 
      
      
      
      or
      
      
      (weaker bases), but you must increase temperature (100°C+) and time.
❓ Section 5: Frequently Asked Questions (FAQ)

Q: My


 reaction yields 50% product and 40% quaternary ammonium salt. How do I stop this? 
A:  You are seeing the "poly-alkylation" effect. The product (tertiary amine) is often more nucleophilic than the starting material.
  • Immediate Fix: Switch to Reductive Amination if possible (using the corresponding aldehyde).

  • If

    
     is mandatory: Use the Amine  in excess (2.0 equiv) and add the alkyl halide dropwise over 1 hour. This keeps the concentration of alkylating agent low relative to the starting amine.
    

Q: I am trying to alkylate with a secondary alkyl halide (e.g., isopropyl iodide) but getting only elimination (alkene) products. A: Secondary halides + basic amines favor E2 elimination.

  • Fix: Change the solvent to DMF (polar aprotic favors

    
    ) and lower the temperature. If that fails, abandon 
    
    
    
    . Use Reductive Amination with Acetone and STAB; this is the industry standard for installing isopropyl groups.

Q: In reductive amination, my ketone is not reacting. It's sterically hindered. A: Standard STAB conditions may be too mild.

  • Fix: Use Titanium Isopropoxide (

    
    )  as a Lewis Acid additive (1.0 - 1.5 equiv). Mix amine + ketone + 
    
    
    
    neat or in THF first. This forces imine formation by scavenging water. Then add
    
    
    (carefully) or STAB [5].
📚 References
  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[14] Tetrahedron, 57(36), 7785-7789.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. "Reductive Amination."

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Support Center: Imine Stability in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome & Core Analysis

Welcome to the technical support hub for reductive amination. If you are here, you are likely experiencing low yields, recovered starting material, or side-product formation.

The Root Cause: The central failure mode in reductive amination is rarely the reduction step itself; it is the thermodynamic instability of the imine intermediate .

Imine formation is a reversible equilibrium reaction releasing water. If this equilibrium is not driven forward, or if the imine hydrolyzes faster than it is reduced, the reaction fails. This guide treats the imine intermediate as a transient, unstable species that must be "captured" kinetically.

Diagnostic Workflow

Use this decision tree to identify the specific stability failure mode in your reaction.

DiagnosticTree Start START: Low Yield / Incomplete Conversion CheckSM Is Carbonyl Starting Material (SM) Recovered? Start->CheckSM CheckAlcohol Is the Alcohol Side Product (Reduced Carbonyl) Present? CheckSM->CheckAlcohol Yes (SM Recovered) Enolization ISSUE: Tautomeric Instability Enamine formation / Steric hindrance CheckSM->Enolization No (Complex Mixture) Hydrolysis ISSUE: Hydrolytic Instability Equilibrium favors SM + Water CheckAlcohol->Hydrolysis No (Just SM) Selectivity ISSUE: Chemoselective Instability Reducing agent is attacking Carbonyl CheckAlcohol->Selectivity Yes (Alcohol formed) Sol_Sieves SOLUTION: Add Molecular Sieves or use Ti(OiPr)4 Protocol Hydrolysis->Sol_Sieves Sol_Agent SOLUTION: Switch to STAB (Sodium Triacetoxyborohydride) Selectivity->Sol_Agent Sol_Acid SOLUTION: Increase Acid Catalyst (pKa adjustment) or Heat Enolization->Sol_Acid

Figure 1: Diagnostic logic for identifying imine stability issues.

Technical Deep Dive: Modes of Instability

Mode A: Hydrolytic Instability (The Water Trap)

The Science: Imine formation (


) typically has an equilibrium constant (

) near 1 or slightly below 1. In the presence of the water generated by the reaction, the imine rapidly hydrolyzes back to the aldehyde/ketone.
  • Symptom: Reaction stalls at 50-60% conversion; adding more reducing agent does nothing.

  • The Fix: You must remove water chemically or physically to shift the equilibrium (Le Chatelier’s principle).

Mode B: Chemoselective Instability (Competitive Reduction)

The Science: If the imine is unstable (low concentration), a non-selective reducing agent (like NaBH4) will reduce the unreacted ketone/aldehyde to an alcohol. Once reduced to an alcohol, the carbon is dead to amination.

  • Symptom: Large amounts of benzyl alcohol or cyclohexanol side products.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) . It utilizes acetoxy ligands to stabilize the boron, making it less electrophilic and bulky. It reduces imines/iminium ions rapidly but reacts negligibly with aldehydes/ketones at room temperature [1].

Mode C: Tautomeric Instability (Enamine Formation)

The Science: When using secondary amines with ketones having


-hydrogens, the intermediate often tautomerizes to an enamine  (

). Enamines are nucleophilic, not electrophilic, and resist hydride reduction under standard conditions.
  • Symptom: No reaction with secondary amines; formation of polymerization products.

  • The Fix: Acid catalysis (Acetic Acid) is required to protonate the enamine back to the reactive iminium ion (

    
    ), which is susceptible to reduction.
    

Data & Reagent Selection

Table 1: Reducing Agent Compatibility for Imine Stability

Reducing AgentStability ProfileSelectivity (Imine vs. Carbonyl)Risk FactorRecommended Use
NaBH(OAc)3 (STAB) High Excellent (>99:1)LowStandard. Direct, one-pot reductive amination.[1][2]
NaCNBH3 ModerateGood (pH dependent)High (HCN Gas) Legacy method. Use only if STAB fails or for acid-sensitive substrates.
NaBH4 Low Poor (Reduces Carbonyls)LowStepwise only. Must pre-form imine completely before addition.
H2 / Pd-C HighVariableFlammabilityIndustrial scale; avoids boron waste.

Validated Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and cyclic ketones with primary/secondary amines. Reference: Abdel-Magid et al. (1996) [1]

  • Mix: In a dry flask, dissolve Carbonyl (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: DCE is faster, but THF is greener.

  • Catalyst: Add Acetic Acid (1.0 equiv) .

    • Why? Promotes protonation of the hemiaminal hydroxyl group, facilitating water elimination to form the imine/iminium.

  • Reductant: Add NaBH(OAc)3 (1.4 equiv) in one portion.

  • Time: Stir at Room Temp for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO3. Extract with EtOAc.

Protocol B: The "Water Scavenger" (Ti(OiPr)4 Method)

Best for: Acyclic ketones, sterically hindered substrates, or weak amines (anilines). Reference: Bhattacharyya (1995) [2], Mattson (1990) [3]

Mechanism: Titanium(IV) isopropoxide acts as a Lewis Acid (activating the carbonyl) AND a chemical desiccant (reacting with water to form stable TiO2 species), driving the equilibrium to completion.

  • Complexation: Combine Carbonyl (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)4 (1.25 equiv) neat (no solvent) or in minimal THF.

  • Stir: Stir for 1 hour at Room Temp. The solution often becomes viscous (titanium complex formation).

  • Dilution: Dilute with Ethanol or Methanol (required for the reduction step).

  • Reduction: Add NaBH4 (1.5 equiv) carefully (exothermic).

    • Note: Even though NaBH4 is non-selective, the Ti(OiPr)4 ensures 100% conversion to the imine before the reductant is added.

  • Workup (Critical): Quench with 10% NaOH or water. A white precipitate (TiO2) will form. Filter through Celite to remove titanium salts before extraction.

Visualizing the Mechanism

Understanding the "Danger Zone" where instability occurs is critical for troubleshooting.

ReactionPathway SM Carbonyl + Amine Hemi Hemiaminal (Unstable) SM->Hemi Addition Side_Alcohol Alcohol Side Product SM->Side_Alcohol Direct Reduction (If Imine fails to form) Imine Imine / Iminium (Target Intermediate) Hemi->Imine - H2O (Rate Limiting) Imine->Hemi + H2O (Hydrolysis Risk) Product Amine Product Imine->Product + Hydride (STAB/NaBH4)

Figure 2: Reaction pathway showing the critical water elimination step and hydrolysis risk.

Frequently Asked Questions (FAQs)

Q: My reaction turns black/tarry. What is happening? A: This is likely polymerization of the imine or enamine. This occurs with electron-rich aldehydes or unstable imines. Fix: Lower the temperature to 0°C and dilute the reaction mixture. Switch to Protocol B (Ti(OiPr)4) to force rapid formation and immediate reduction.

Q: Can I use Molecular Sieves instead of Ti(OiPr)4? A: Yes. 4Å Molecular Sieves are effective for Protocol A. However, they are slower than Titanium. If using sieves, allow the imine to form for 2-12 hours before adding the reducing agent.

Q: Why do I see benzyl alcohol when using NaBH4? A: NaBH4 is too strong. It reduces the aldehyde faster than the amine can react with it. You must switch to a "Stepwise" procedure: Stir Amine + Aldehyde in MeOH for 2 hours (to form imine), then add NaBH4. Or, simply use STAB (Protocol A).

Q: Is an inert atmosphere (Nitrogen/Argon) required? A: For the imine stability? Yes. While the reduction isn't strictly air-sensitive, atmospheric moisture will shift the equilibrium back to the starting materials (Hydrolysis). Always run under N2.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][7] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

effect of base strength on N-alkylation of butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base Strength on Chemoselectivity and Yield Ticket ID: N-ALK-B2A-001 Role: Senior Application Scientist

Introduction: The "Runaway" Reaction Challenge

You are likely here because your reaction yielded a mixture of secondary amines, tertiary amines, and quaternary ammonium salts, rather than the desired mono-alkylated product.

In the N-alkylation of butan-2-amine , base strength is not just a proton scavenger—it is the primary switch that controls the competition between substitution (


)  and elimination (E2) , as well as the ratio of mono- vs. poly-alkylation .

This guide breaks down the mechanistic impact of base selection and provides a self-validating protocol to ensure chemoselectivity.

Module 1: Base Selection & Chemoselectivity

The Core Problem: Nucleophilicity vs. Basicity

The fundamental issue in alkylating primary amines (like butan-2-amine) is that the product (a secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect (


) of the newly added alkyl group.
  • Weak Bases (

    
    , 
    
    
    
    ):
    Act purely as acid scavengers. They neutralize the HX byproduct but do not deprotonate the amine.
  • Strong Bases (NaH, KHMDS, LDA): Deprotonate the amine to form a metal amide (

    
    ). This species is hyper-nucleophilic but also highly basic, leading to side reactions.
    
Mechanism Visualization: The Polyalkylation Cycle

The following diagram illustrates why uncontrolled basicity leads to mixtures.

G Start Butan-2-amine (Primary) Mono Secondary Amine (Desired Product) Start->Mono + R-X (Slow) RX Alkyl Halide (R-X) Di Tertiary Amine (Over-alkylation) Mono->Di + R-X (Fast due to +I effect) Quat Quat. Ammonium Salt (Dead End) Di->Quat + R-X Base Base (Proton Sponge) Base->Mono Neutralizes HX Base->Di Neutralizes HX

Figure 1: The "Runaway" Alkylation Pathway.[1][2] Note that the Secondary Amine is often a better nucleophile than the Primary Amine, accelerating the second step.

Module 2: The "Cesium Effect" Protocol (Recommended)

For researchers struggling with over-alkylation, the Cesium Carbonate (


)  method is the industry standard for direct alkylation.
Why it works:
  • Solubility: Unlike

    
     or 
    
    
    
    , cesium carbonate has significant solubility in organic solvents like DMF.
  • Coordination: The large cesium ion (

    
    ) coordinates loosely with the nitrogen lone pair, stabilizing the transition state for mono-alkylation while sterically hindering the approach for a second alkylation [1].
    
  • Mildness: It suppresses E2 elimination of the alkyl halide, a common failure mode with strong bases like NaH.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Stoichiometry Amine (1.0 eq) : Halide (0.8 eq)Limiting the electrophile forces the reaction to stop at the mono-stage.
Base

(1.2 - 1.5 eq)
The "Cesium Effect" promotes mono-selectivity [2].
Solvent Anhydrous DMF or MeCNHigh dielectric constant dissociates ion pairs, enhancing

effect.
Additives TBAI (0.1 eq) - OptionalPhase transfer catalyst; useful if reaction is sluggish.
Temperature

Start at RT. Higher temps favor polyalkylation.

Step-by-Step:

  • Dissolve butan-2-amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add

    
     (1.2 equiv) and stir for 15 minutes at Room Temperature (RT).
    
  • Add the alkyl halide (0.8 equiv) dropwise over 30 minutes. Note: Slow addition is critical to keep the concentration of electrophile low relative to the amine.

  • Monitor by TLC/LCMS. If mono-alkylation stalls, raise temp to

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant alkene formation. What went wrong?

Diagnosis: You likely used a strong base (e.g., NaH, KOtBu) or high heat. Root Cause: Strong bases act as reagents, not just catalysts. They deprotonate the alkyl halide at the


-position, triggering E2 elimination .
Fix:  Switch to a non-nucleophilic organic base like DIPEA (Hünig's base)  or the inorganic 

protocol. If the alkyl halide is secondary, E2 is dominant; consider Reductive Amination instead.
Q2: Can I use NaH to "pre-form" the amide anion for faster reaction?

Diagnosis: Not recommended for butan-2-amine. Root Cause: While


 is a potent nucleophile, it is chemically promiscuous. It causes:
  • Immediate dialkylation (the anion attacks the product).

  • Racemization of the alkyl halide (if chiral).

  • Harsh exotherms. Exception: NaH is only acceptable if you are alkylating a sulfonamide or amide (where the pKa is lower and the anion is stabilized).

Q3: My butan-2-amine is chiral ( or ). Will this reaction racemize it?

Answer: Generally, No . Explanation: The stereocenter in butan-2-amine is at the alpha-carbon. Standard alkylation conditions (


) do not break the C-N bond or deprotonate the alpha-carbon (pKa ~40).
Risk Factor:  If you use extreme temperatures (>100°C) or extremely strong bases (BuLi), you risk racemization. Stick to the carbonate method to preserve optical purity.

Module 4: Decision Tree for Experimental Design

Use this logic flow to determine the correct base/method for your specific electrophile.

DecisionTree Start Select Alkylating Agent PrimaryHalide Primary Halide (e.g., Benzyl Bromide) Start->PrimaryHalide SecHalide Secondary Halide (e.g., Isopropyl Iodide) Start->SecHalide Cesium Use Cs2CO3 in DMF (Direct Alkylation) PrimaryHalide->Cesium Standard Risk High Risk of Elimination (E2) SecHalide->Risk Reductive Switch to Reductive Amination (Ketone + NaBH(OAc)3) Risk->Reductive Recommended Direct Use DIPEA/MeCN (Low Yield Expected) Risk->Direct If necessary

Figure 2: Protocol Selection Guide based on Electrophile Type.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1][3][4][5] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[1][4][5][6][7][8] The Journal of Organic Chemistry. [Link][1]

  • Flessner, T., & Doye, S. (1999).[3] Cesium carbonate: A powerful inorganic base in organic synthesis.[3][9] Journal für Praktische Chemie. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

Sources

Technical Support Center: N-(2-fluorobenzyl)butan-2-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2-fluorobenzyl)butan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, causality-driven solutions to ensure process robustness, safety, and product quality.

Introduction: The Synthesis Pathway

The most common and industrially viable route for the production of this compound is the reductive amination of 2-fluorobenzaldehyde with butan-2-amine. This process typically involves two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine.

While straightforward in principle, scaling this reaction introduces significant challenges related to thermodynamics, mass transfer, and impurity control.[1][2][3] This guide addresses these issues in a practical, question-and-answer format.

Core Synthesis Workflow

A Starting Materials (2-Fluorobenzaldehyde, Butan-2-amine) B Imine Formation (Condensation) A->B Solvent (e.g., MeOH) C Reduction Step (e.g., NaBH4 or H2/Catalyst) B->C Addition of Reducing Agent D Reaction Quench & Aqueous Work-up C->D Controlled Quench E Crude Product Isolation (Phase Separation & Solvent Removal) D->E Extraction F Purification (Vacuum Distillation) E->F G Final Product This compound F->G Purity >99%

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this reductive amination?

Answer: The most significant safety concern is managing the reaction exotherm, particularly during the reduction step.[1][4] The reduction of the imine is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, hindering efficient heat dissipation.[1][3] This can lead to a rapid temperature increase, potentially causing the solvent to boil, over-pressurization of the reactor, and triggering runaway side reactions. A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up operation.[5]

Q2: How does the choice of reducing agent affect the scale-up process?

Answer: The choice of reducing agent is critical and has major implications for safety, cost, and waste management.

  • Sodium Borohydride (NaBH₄): Commonly used in the lab, it is effective but generates hydrogen gas upon quenching with acid, which requires careful handling to manage explosion risks. The resulting borate salts can also complicate work-up by forming sludges.

  • Catalytic Hydrogenation (H₂/Catalyst): This is often the preferred method for large-scale production due to its high atom economy and the generation of water as the only byproduct.[6] However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium on Carbon). Catalyst poisoning by impurities in the starting materials can also be an issue.[6]

Q3: What are the most common impurities, and why do they become more prevalent at scale?

Answer: The impurity profile often changes during scale-up due to prolonged reaction times and less efficient mixing and heat transfer.[1]

  • 2-Fluorobenzyl Alcohol: Formed by the reduction of unreacted 2-fluorobenzaldehyde. This becomes more common if the reducing agent is added before imine formation is complete or if mixing is poor.

  • Tertiary Amine (Over-alkylation product): The desired secondary amine product can react with another molecule of the aldehyde/imine intermediate.[7][8] This is often exacerbated by localized "hot spots" or areas of high aldehyde concentration in a poorly mixed reactor.

  • Unreacted Imine: Incomplete reduction can leave the intermediate imine in the crude product. This imine is often unstable and can hydrolyze back to the starting materials or degrade during purification.

Troubleshooting Guide

Problem Area 1: The Reaction Stage
Q4: My reaction has stalled, and GC analysis shows low conversion of the starting aldehyde. What is the likely cause?

Answer:

  • Potential Cause 1: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. While often driven to completion by subsequent reduction, insufficient initial condensation can slow the overall reaction.

    • Recommended Action: Ensure your starting materials are dry. If using a protic solvent like methanol, consider adding a dehydrating agent (e.g., molecular sieves) during the imine formation stage, though this can be challenging to handle at scale. A more practical solution is to allow a sufficient "hold time" for imine formation to reach equilibrium before adding the reducing agent.

  • Potential Cause 2: Reducing Agent Activity. The reducing agent may have degraded or been consumed by side reactions.

    • Recommended Action: If using NaBH₄, ensure it is fresh and has been stored in a dry environment. If using catalytic hydrogenation, the catalyst may be poisoned. Test raw materials for potential catalyst poisons like sulfur compounds.[6] Consider filtering the reaction mixture through a pad of celite before adding the catalyst.

Q5: The reaction is generating a high level of 2-fluorobenzyl alcohol impurity (>5%). How can I prevent this?

Answer:

  • Primary Cause: Premature Aldehyde Reduction. This indicates that the reducing agent is reacting with the 2-fluorobenzaldehyde before it can form the imine. This is a classic example of competitive reaction kinetics.[6]

    • Recommended Action 1 (Kinetics Control): Separate the reaction into two distinct steps. First, mix the 2-fluorobenzaldehyde and butan-2-amine in the solvent and stir for a designated period (e.g., 1-2 hours) to maximize imine formation. Then, begin the slow, controlled addition of the reducing agent.

    • Recommended Action 2 (Temperature Control): Lower the initial temperature during the addition of the reducing agent. This will generally slow the rate of aldehyde reduction more than the rate of imine reduction, improving selectivity.

Problem Area 2: Work-up and Isolation
Q6: During the aqueous quench and extraction, I am experiencing persistent emulsions that make phase separation nearly impossible. What can I do?

Answer:

  • Primary Cause: Formation of Surfactant-like Intermediates or Salts. The amine product itself can act as a surfactant, especially at certain pH ranges. Finely divided solids (e.g., borate salts from a NaBH₄ reduction) can also stabilize emulsions at the interface.

    • Recommended Action 1 (Adjust pH): Ensure the aqueous phase is sufficiently basic (pH > 12) during extraction. This keeps the amine product in its freebase form, which is less soluble in water and helps break the emulsion.[9]

    • Recommended Action 2 (Add Brine): After the main extraction, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to "salt out" the product.

    • Recommended Action 3 (Filtration): If solids are present, consider filtering the entire biphasic mixture through a pad of a filter aid like Celite before allowing it to settle for phase separation.

Problem Area 3: Purification
Q7: My final product purity is low after vacuum distillation, and I see a co-distilling impurity. What is it and how do I remove it?

Answer:

  • Potential Cause: Structurally Similar Impurity. The most likely co-distilling impurity is unreacted butan-2-amine or another low-boiling substance. However, if the impurity has a similar boiling point to the product, simple distillation will be ineffective.

    • Recommended Action 1 (Acid/Base Wash): Before distillation, dissolve the crude product in a suitable organic solvent (e.g., toluene or MTBE) and wash it with dilute acid (e.g., 1M HCl). This will convert your secondary amine product and any other basic impurities into their non-volatile hydrochloride salts, leaving non-basic impurities (like 2-fluorobenzyl alcohol) in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine for extraction and subsequent distillation. This effectively removes non-basic impurities.

    • Recommended Action 2 (Fractional Distillation): If the impurity is basic and has a very close boiling point, you may need to use a more efficient fractional distillation column with packing or trays to achieve the required separation. This increases distillation time and cost but may be necessary to meet high purity specifications.

Advanced Protocols & Data

Experimental Protocol: 1 kg Scale-Up via Reductive Amination

Safety Notice: This protocol must be performed in a suitable reactor with proper temperature control, pressure relief, and inert atmosphere capabilities. A full safety review is required.

  • Reactor Setup: Charge a 20 L jacketed glass reactor with 2-fluorobenzaldehyde (1.24 kg, 10.0 mol) and methanol (6 L). Begin agitation.

  • Amine Addition: Under an inert nitrogen atmosphere, slowly add butan-2-amine (0.77 kg, 10.5 mol, 1.05 equiv.) to the reactor, maintaining the internal temperature below 25°C. The addition is exothermic.

  • Imine Formation: Stir the mixture at 20-25°C for 2 hours. Monitor the reaction by GC to confirm the consumption of the aldehyde and formation of the imine.

  • Reduction: Cool the reactor contents to 0-5°C. Prepare a solution of sodium borohydride (0.42 kg, 11.0 mol, 1.1 equiv.) in 1M NaOH (aq) (1.5 L). Add this solution slowly via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Quench: Once the reduction is complete (as confirmed by GC), slowly and carefully quench the reaction by adding 2M HCl (aq) until the pH is ~7. Caution: Hydrogen gas evolution. Ensure adequate ventilation.

  • Solvent Removal & Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add toluene (5 L) and 20% NaOH (aq) until the pH of the aqueous layer is >12. Stir and separate the layers.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless oil.

Data Presentation: Impurity Profile Comparison
ImpurityTypical Level (Lab Scale, 5g)Typical Level (Pilot Scale, 1kg)Primary Cause of Increase
2-Fluorobenzyl Alcohol< 1.0%2-5%Poor heat/mass transfer during NaBH₄ addition.
Tertiary Amine< 0.5%1-3%Localized hot spots and longer reaction times.
Unreacted Imine~0.1%< 1.0%Inefficient mixing leading to incomplete reduction.
Troubleshooting Decision Tree

Start Poor Yield or Purity Issue Check_Conversion Check In-Process Control (IPC) for Conversion by GC/LC Start->Check_Conversion Low_Conversion Is Conversion <95%? Check_Conversion->Low_Conversion High_Impurity Are Impurities >2%? Low_Conversion->High_Impurity No Cause_Imine Check Imine Formation Time & Water Content Low_Conversion->Cause_Imine Yes Identify_Impurity Identify Major Impurity by GC-MS High_Impurity->Identify_Impurity Yes Workup_Loss Check for Product Loss during Work-up (Emulsions) High_Impurity->Workup_Loss No Cause_Reagent Verify Reducing Agent Activity & Stoichiometry Cause_Imine->Cause_Reagent Alcohol_Impurity Is it 2-Fluorobenzyl Alcohol? Identify_Impurity->Alcohol_Impurity Tertiary_Impurity Is it Tertiary Amine? Alcohol_Impurity->Tertiary_Impurity No Fix_Alcohol Slow Reductant Addition Rate Lower Reaction Temperature Alcohol_Impurity->Fix_Alcohol Yes Fix_Tertiary Improve Agitation Ensure Aldehyde is Limiting Reagent Tertiary_Impurity->Fix_Tertiary Yes End_OK Process OK Workup_Loss->End_OK

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Vertex AI Search Result[6]: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available from:

  • Vertex AI Search Result[1]: Problems needing attention in synthesis process scaling up - shandong look chemical. Available from:

  • Vertex AI Search Result[2]: Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. Available from:

  • Vertex AI Search Result[3]: What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit. Available from:

  • Vertex AI Search Result[4]: Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci. Available from:

  • Vertex AI Search Result[5]: How to Scale Up a New Synthesis Reaction - Lab Manager. Available from:

  • Vertex AI Search Result[7]: A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Available from:

  • Vertex AI Search Result[8]: 20.6: Reactions of Amines - Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[9]: How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available from:

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of N-(2-fluorobenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical analysis of the 1H NMR spectrum of N-(2-fluorobenzyl)butan-2-amine , a secondary amine intermediate often used in the synthesis of fluorinated pharmaceuticals.

Unlike standard alkyl amines, this molecule presents unique spectral challenges due to


F-

H spin-spin coupling
and the presence of a chiral center at the butan-2-yl position. This guide compares the spectral resolution of this compound against non-fluorinated analogs and evaluates solvent-dependent resolution (CDCl₃ vs. DMSO-d₆).
Structural Breakdown
  • Aromatic Region: The ortho-fluorine substituent breaks the symmetry of the benzene ring and introduces complex splitting patterns (

    
    ) not seen in benzylamine.
    
  • Benzylic Position: The methylene protons (

    
    ) are potentially diastereotopic due to the adjacent chiral center, though often appear as a singlet or AB system depending on field strength.
    
  • Chiral Aliphatic Chain: The sec-butyl group creates distinct methyl environments (doublet vs. triplet).

Comparative Analysis: Solvent & Structural Alternatives

This section compares the analytical "performance" (spectral resolution and interpretability) of the target molecule against key alternatives.

Comparison A: Solvent Selection (CDCl₃ vs. DMSO-d₆)
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d6) Recommendation
Amine (NH) Proton Broad singlet, often exchanged/invisible. Chemical shift varies (1.2–2.0 ppm).Sharp signal, shifted downfield (>2.5 ppm). often shows coupling to CH.Use DMSO-d₆ if confirming the secondary amine functionality is critical.
Aromatic Resolution Good dispersion.Slightly compressed; solvent residual peak (2.50 ppm) may interfere with methine signals.Use CDCl₃ for detailed aromatic coupling analysis (

).
Water Interference H₂O appears ~1.56 ppm, often overlapping with aliphatic multiplets.H₂O appears ~3.33 ppm, usually clear of key aliphatic signals.Use DMSO-d₆ if sample is hygroscopic.
Comparison B: Structural Analog (vs. Non-Fluorinated)
FeatureTarget: this compound Alternative: N-benzylbutan-2-amine Analytical Impact
Symmetry Asymmetric aromatic region. 4 distinct Ar-H signals.[1][2]Symmetric/overlapping aromatic region (Multiplet 7.2–7.4 ppm).The 2-F analog allows for precise regioisomer verification via splitting patterns.
Coupling (

)
Large

coupling (6–10 Hz) visible.
Only

coupling (7–8 Hz) visible.
2-F is diagnostic. The "triplet-like" appearance of H3/H6 is a key QC marker.

Detailed Spectral Data (Reference Standard)

Field Strength: 400 MHz Solvent: CDCl₃ (Reference: TMS = 0.00 ppm)[3]

PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
Ar-H (C6) 7.35 – 7.42td (Triplet of Doublets)1H

Most deshielded aromatic; adjacent to CH₂.
Ar-H (C4) 7.20 – 7.28m1HComplexPara to F; overlaps with C6 often.
Ar-H (C5) 7.08 – 7.15td1H

Meta to F.
Ar-H (C3) 7.00 – 7.06ddd (or t)1H

Diagnostic: Ortho to F. Large

creates pseudo-triplet.
Benzylic CH₂ 3.82s (or fine d)2H

May show long-range F-coupling broadening.
Methine (CH) 2.58 – 2.65m (sextet-like)1H

Chiral center; coupled to Me, Et, and NH.
Ethyl CH₂ 1.40 – 1.55m2HMultipletDiastereotopic nature may broaden this signal.
Amine NH 1.30 – 1.80br s1HN/AVariable position; concentration dependent.
Methyl (C1) 1.08d3H

Doublet due to coupling with Methine.
Methyl (C4) 0.91t3H

Triplet due to coupling with Ethyl CH₂.

Note: The benzylic CH₂ (3.82 ppm) is the critical purity indicator. If the starting material (2-fluorobenzaldehyde) is present, a singlet at ~10.3 ppm will be visible.

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic (Coupling Tree)

NMR_Assignment Molecule This compound Aromatic Aromatic Region (6.9 - 7.5 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (0.8 - 4.0 ppm) Molecule->Aliphatic F_Coupling 19F Influence (Splitting) Aromatic->F_Coupling Ortho-F Chiral_Influence Chiral Center (C2) Aliphatic->Chiral_Influence Benzylic Benzylic CH2 ~3.82 ppm Singlet (broad) Aliphatic->Benzylic H3 H3 (Ortho to F) ~7.03 ppm pseudo-triplet F_Coupling->H3 3J_HF ~9Hz Methyls Methyl Groups Distinct d & t Chiral_Influence->Methyls Differentiation Benzylic->F_Coupling Long range 4J_HF

Caption: Logic flow for assigning key diagnostic signals, highlighting the influence of Fluorine coupling and Chirality.

Diagram 2: Experimental Workflow (Synthesis to Analysis)

Synthesis_Workflow Start Reagents: 2-Fluorobenzaldehyde + 2-Aminobutane Step1 Imine Formation (DCM, 25°C, 1h) Start->Step1 Step2 Reduction (NaBH(OAc)3, 1.5 eq) Step1->Step2 In-situ Workup Quench (NaHCO3) Extraction (DCM) Step2->Workup Prep NMR Prep (10mg in 0.6mL CDCl3) Workup->Prep Analysis Data Acquisition (ns=16, d1=1.0s) Prep->Analysis

Caption: Standard Reductive Amination protocol workflow for generating the target analyte.

Experimental Protocol (Self-Validating)

To ensure the spectrum described above is reproducible, follow this standard reductive amination protocol. This method minimizes over-alkylation (tertiary amine formation).

Materials
  • Substrate: 2-Fluorobenzaldehyde (1.0 eq)

  • Amine: Butan-2-amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve 2-fluorobenzaldehyde (5 mmol) in DCE (20 mL). Add butan-2-amine (5.5 mmol). Stir at room temperature for 30–60 minutes.

    • Validation Point: The solution may become slightly warm or change color (clear to pale yellow), indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Why STAB? It is less reactive than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing benzyl alcohol impurities.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃ (20 mL) to quench unreacted borohydride.

  • Extraction: Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • NMR Prep: Dissolve ~10 mg of the resulting oil in 0.6 mL CDCl₃.

Troubleshooting Impurities
  • Singlet at 4.7 ppm: Indicates Benzyl Alcohol (side product if NaBH₄ was used instead of STAB).

  • Singlet at 10.3 ppm: Unreacted Aldehyde.

  • Doublet at 8.4 ppm: Protonated Imine (incomplete reduction).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on J-coupling constants).

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Reich, H. J. (2023). "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. Link

  • National Institute of Standards and Technology (NIST). (2023). "2-Butanamine Mass and NMR Data." NIST Chemistry WebBook.[6] Link

Sources

Strategic Analysis of Secondary Benzylamines via FT-IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy of Secondary Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary benzylamines (e.g., N-benzylmethylamine) are critical pharmacophores in drug development, serving as intermediates in the synthesis of sympathomimetic drugs and various alkaloids. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy—specifically using Attenuated Total Reflectance (ATR)—offers an unparalleled advantage in speed, minimal sample preparation, and real-time reaction monitoring.

This guide objectively compares ATR-FTIR against transmission modes and Raman spectroscopy, providing a self-validating protocol for the identification and purity profiling of secondary benzylamines.

Part 1: Technical Foundation & Vibrational Mechanistics

To accurately interpret the spectrum of a secondary benzylamine, one must understand the specific vibrational modes that differentiate it from its primary and tertiary counterparts.

The "Secondary" Signature

The defining feature of a secondary amine (


) in IR spectroscopy is the N-H stretching vibration.[1]
  • Primary Amines (

    
    ):  Exhibit a distinct doublet  in the 3500–3300 cm⁻¹ region (asymmetric and symmetric stretches).
    
  • Secondary Amines (

    
    ):  Exhibit a single, weak-to-medium band  in the 3350–3310 cm⁻¹ region. This is the primary " go/no-go " signal for identification.
    
  • Tertiary Amines (

    
    ):  Show no absorption  in this region.[2][3]
    
The "Benzyl" Signature

The benzyl group (


) adds a layer of aromatic complexity:
  • Aromatic C-H Stretch: Peaks >3000 cm⁻¹.[3]

  • Aromatic Overtones: A pattern of weak bands between 2000–1600 cm⁻¹ (fingerprint for substitution patterns, though often obscured in ATR).

  • Ring Deformation: Strong bands at 690–750 cm⁻¹ (monosubstituted benzene).

Part 2: Comparative Analysis of Analytical Techniques

In a drug development context, choosing the right spectroscopic tool is a trade-off between sensitivity, speed, and solvent interference.

Table 1: Performance Matrix – ATR-FTIR vs. Alternatives
FeatureATR-FTIR (Recommended) Transmission FT-IR (KBr/Liquid Cell) Raman Spectroscopy
Primary Utility Routine ID, QC, Reaction MonitoringHigh-resolution structural analysisAqueous solutions, Polymorph study
Sample Prep None (Direct liquid/solid contact)High (KBr pellet pressing or liquid cells)Low (Direct laser exposure)
N-H Detection Good (Single band visible)Excellent (High sensitivity to weak bands)Poor (N-H scatter is weak)
Water Tolerance Moderate (Water O-H overlaps N-H)Low (Hygroscopic KBr windows fog)Excellent (Water is Raman silent)
Throughput High (< 1 min/sample)Low (> 10 mins/sample)High (< 1 min/sample)
Cost/Maintenance Low (Robust crystals like Diamond)High (Fragile salt plates)High (Laser maintenance)
Expert Insight: Why ATR Wins for Benzylamines

While Raman is superior for analyzing the aromatic backbone (strong C=C scattering), it often fails to clearly distinguish the subtle N-H stretch of a secondary amine due to low polarizability changes. Transmission IR provides better resolution for the weak overtone regions (1600–2000 cm⁻¹), but the hygroscopic nature of amine salts makes KBr pelleting frustratingly difficult. ATR-FTIR represents the optimal balance of speed and specificity for this class of compounds.

Part 3: Self-Validating Experimental Protocol

This protocol is designed for the analysis of N-benzylmethylamine (a liquid secondary amine) using a Diamond ATR accessory.

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Single-bounce Diamond ATR accessory.

  • Solvent: Isopropanol or Ethanol for cleaning.

Workflow Diagram

The following diagram outlines the logical flow and validation checkpoints for the experiment.

FTIR_Protocol Start START: Instrument Initialization Background 1. Acquire Background (Air Spectrum) Start->Background Check_Energy Validation: Is Energy Throughput >95%? Background->Check_Energy Clean Action: Clean Crystal (Isopropanol) Check_Energy->Clean No Sample_Load 2. Load Sample (1 drop N-benzylmethylamine) Check_Energy->Sample_Load Yes Clean->Background Scan 3. Acquire Sample Spectrum (4 cm⁻¹ res, 16 scans) Sample_Load->Scan Check_Peaks Validation: Is 3300 cm⁻¹ band present? Scan->Check_Peaks Check_Peaks->Sample_Load No (Reload/Check Sample) Process 4. Data Processing (ATR Correction, Baseline) Check_Peaks->Process Yes End END: Export Data Process->End

Figure 1: Self-validating ATR-FTIR workflow for liquid amine analysis. Note the energy throughput check before sampling to ensure crystal cleanliness.

Step-by-Step Methodology
  • System Validation (The "Energy Check"):

    • Before applying the sample, view the live energy beam. Ensure the crystal is clean.

    • Validation: The energy count should be within the manufacturer's standard range (e.g., >70% of max). If low, clean the crystal with isopropanol and a lint-free wipe.

  • Background Acquisition:

    • Collect a background spectrum (air) with the same parameters as your sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Loading:

    • Place one drop (approx. 10–20 µL) of the secondary benzylamine directly onto the center of the diamond crystal.

    • Note: For liquid amines, no pressure clamp is usually needed unless the liquid is viscous or volatile.

  • Data Acquisition:

    • Scan immediately to prevent evaporation.

    • Validation: Look for the "CO2 doublet" at 2350 cm⁻¹. If it is negative, your background is stale. Retake background.[4]

  • Post-Processing:

    • Apply ATR Correction . ATR intensity is wavelength-dependent (penetration depth increases with wavelength). Uncorrected spectra will have weaker bands at high wavenumbers (N-H region) compared to transmission spectra.

Part 4: Data Interpretation & Characteristic Bands[1][6][7]

The following table summarizes the critical bands for N-benzylmethylamine.

Table 2: Spectral Fingerprint of Secondary Benzylamines
Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3310 – 3350 N-H Stretch Diagnostic. Single, sharp band of medium intensity. Differentiates from primary (doublet) and tertiary (absent).[2][3]
3020 – 3080 Ar-C-H Stretch Aromatic ring C-H stretching. Usually weak shoulders on the stronger aliphatic C-H bands.
2780 – 2980 Aliph-C-H Stretch Strong bands. The

group often shows a specific band ~2780–2820 cm⁻¹ (Bohlmann band).
1600, 1500, 1450 C=C Ring Stretch Characteristic "skeletal vibrations" of the benzene ring.
1180 – 1360 C-N Stretch Medium intensity. Confirms the presence of the C-N bond.
730 – 750 C-H Out-of-Plane Strong band indicating a monosubstituted benzene ring (5 adjacent H atoms).
690 – 710 Ring Deformation Often accompanies the 730–750 band; confirms mono-substitution.
Part 5: Application Case Study – Monitoring Reductive Amination

A common synthetic route to secondary benzylamines is the reductive amination of benzaldehyde with a primary amine (e.g., methylamine). FT-IR is an excellent tool for monitoring this reaction in real-time.

Reaction Pathway:

  • Reactants: Benzaldehyde (

    
     stretch ~1700 cm⁻¹) + Methylamine.
    
  • Intermediate: Imine (

    
     stretch ~1640 cm⁻¹).
    
  • Product: Secondary Amine (

    
     stretch ~3300 cm⁻¹, Loss of 
    
    
    
    ).
Monitoring Logic Diagram

Reaction_Monitor Start Reaction Mixture Check_1700 Peak @ 1700 cm⁻¹ (Aldehyde C=O) Start->Check_1700 Check_1640 Peak @ 1640 cm⁻¹ (Imine C=N) Check_1700->Check_1640 Decreasing Status_Start Reaction Start Check_1700->Status_Start Strong Check_3300 Peak @ 3330 cm⁻¹ (Amine N-H) Check_1640->Check_3300 Decreasing Status_Inter Imine Formation (Intermediate) Check_1640->Status_Inter Strong Status_Done Reaction Complete (Secondary Amine) Check_3300->Status_Done Strong & Stable

Figure 2: Logic flow for monitoring the conversion of Benzaldehyde to N-benzylmethylamine. The disappearance of the C=N imine peak and appearance of the N-H amine peak marks the endpoint.

References
  • NIST Chemistry WebBook. Benzenemethanamine, N-methyl- (N-Benzylmethylamine) Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. Available at: [Link][1][3][6]

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro vs. 4-Fluoro Benzylamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can dramatically alter a compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparison of the biological activities of 2-fluoro and 4-fluoro benzylamine analogues, exploring how a simple positional change of a single fluorine atom can lead to divergent biological outcomes.

The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—make it a powerful tool for molecular engineering. Its introduction can influence:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole interactions, enhancing binding potency.[1]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cellular membranes.

  • pKa Modification: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, like the amine in benzylamine, altering the molecule's ionization state at physiological pH.

The position of the fluorine atom on the aromatic ring is not trivial. It dictates the interplay of electronic (inductive and resonance) and steric effects, leading to distinct differences in the biological activity of isomers.

Physicochemical Properties: A Tale of Two Isomers

The differing biological activities of 2- and 4-fluorobenzylamine analogues are rooted in their distinct electronic and physical properties. The position of the fluorine atom alters the electron distribution within the benzene ring and the basicity of the amine group.

A key concept for understanding these electronic effects is the Hammett substituent constant (σ) , which quantifies the electron-donating or electron-withdrawing influence of a substituent.[2] A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

  • Inductive Effect (σI): The electronegative fluorine atom pulls electron density through the sigma bonds. This effect is strongest at the ortho position and weakens with distance.

  • Resonance Effect (σR): The fluorine atom can donate a lone pair of electrons into the aromatic pi-system. This effect is most pronounced at the para position.

These effects are in opposition. For fluorine, the inductive effect is dominant, but the resonance effect at the para position partially counteracts it.[3]

Property2-Fluorobenzylamine4-FluorobenzylamineRationale & Significance
Predicted pKa ~8.8-9.0~9.0-9.2[4]The stronger inductive effect at the ortho position makes the 2-fluoro isomer's aminomethyl group less basic (lower pKa) than the 4-fluoro isomer. This affects the proportion of the protonated form at physiological pH 7.4, influencing receptor binding and membrane permeability.
Hammett Constant (σ) σ(meta) = +0.34[5]σ(para) = +0.06[5]The σ value for the aminomethyl group is influenced by the fluorine. The higher positive value for the ortho/meta position reflects a stronger net electron-withdrawing effect compared to the para position, where the resonance effect partially offsets the inductive pull.[3]
Dipole Moment HigherLowerThe vectors of the C-F and C-NH2 bond dipoles are closer in angle in the 2-fluoro isomer, leading to a larger overall molecular dipole moment compared to the 4-fluoro isomer where they are opposed. This can influence solubility and interactions with polar residues in a binding pocket.[6]
CAS Number 89-99-6[7]140-75-0[8]For unambiguous identification.
Molecular Formula C7H8FN[7]C7H8FN[8]Isomers with identical formula and weight.
Molecular Weight 125.14 g/mol [7]125.14 g/mol [8]Isomers with identical formula and weight.

Note: pKa values are predicted or sourced from similar compounds, as precise experimental values for the benzylamines themselves can vary. The Hammett constants shown are for the fluoro substituent itself at the meta and para positions, which in turn influences the reactivity of the benzylamine side chain.

Comparative Biological Activity: Case Studies

Direct head-to-head comparisons of 2-fluoro and 4-fluoro benzylamine analogues across different biological targets are not extensively documented in single studies. However, by synthesizing findings from various research areas, a clear picture emerges of their differential utility and activity.

Case Study: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catabolize neurotransmitters like dopamine and serotonin, making them important targets for treating depression and neurodegenerative diseases like Parkinson's.[9][10] Benzylamine itself is a known substrate for MAO-B.[11][12]

  • 4-Fluoro Analogues: Research has shown that 4-fluoro substitution can be favorable for potent and selective MAO-B inhibition. In a study of alpha-silyl amines, 4-fluorobenzyl-dimethyl-silyl-methanamine was identified as the most potent time-dependent, irreversible inhibitor of MAO-B in the series, with high selectivity over MAO-A.[13] This suggests that the electronic properties conferred by the para-fluoro substituent are well-suited for interaction within the MAO-B active site.

  • 2-Fluoro Analogues: In a study of fluorinated benzyloxy chalcone derivatives, a compound featuring a 2-fluoro substituent on a phenyl ring demonstrated potent MAO-B inhibition, superior to its 4-fluoro counterpart in that specific series.[14]

  • General Findings: A broader study on various fluorine-substituted benzylamines found that while all tested compounds were substrates for MAO-B, none acted as inactivators (irreversible inhibitors).[15] This highlights that the core benzylamine scaffold itself may require further modification to achieve irreversible inhibition, but the fluorine substitution pattern remains key to modulating potency and selectivity.[15][16]

Expert Insight: The differential activity likely stems from how the altered electronics of the aromatic ring and the pKa of the amine group affect the molecule's interaction with the FAD cofactor and key amino acid residues in the enzyme's active site. The 4-fluoro position may offer an optimal balance of hydrophobicity and electronic influence for certain scaffolds targeting the MAO-B substrate channel.

Case Study: Anticancer and Other Activities

Fluorinated benzylamines serve as key building blocks in a wide array of pharmacologically active agents.

  • 4-Fluorobenzylamine: Derivatives have been incorporated into platinum(IV) complexes that expressed "impressive anticancer activities" against the MCF-7 breast cancer cell line. This activity was linked to their ability to intercalate with DNA.

  • 2-Fluorobenzylamine: This isomer has been used as a synthetic precursor for compounds with anticonvulsant activity, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.[7][17] This indicates its utility in developing central nervous system (CNS) active agents.

A Practical Guide: Designing a Direct Comparative Study

To rigorously compare the biological activity of 2-fluoro vs. 4-fluoro benzylamine analogues, a systematic experimental approach is required. Here, we outline a validated workflow for researchers aiming to perform such a comparison, using MAO-B as a model target.

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biochemical Assay cluster_2 Phase 3: Cell-Based Functional Assay cluster_3 Phase 4: Analysis & Interpretation S1 Synthesis of Matched Pair: - 2-Fluoro-Analogue (2-FA) - 4-Fluoro-Analogue (4-FA) S2 Purity & Structural Verification (NMR, LC-MS, HRMS) S1->S2 Purification A1 Recombinant Human MAO-B Enzyme Assay S2->A1 A2 Determine IC50 Values (Concentration-Response Curve) A1->A2 Titration of 2-FA & 4-FA A3 Kinetic Studies (Lineweaver-Burk Plot) A2->A3 For potent hits D1 Comparative SAR Analysis A3->D1 C1 Cell Line Selection (e.g., SH-SY5Y Neuroblastoma) C2 Assess Cellular MAO-B Inhibition C1->C2 C3 Cytotoxicity Assay (MTT/LDH) (Determine Therapeutic Window) C1->C3 C2->D1 C3->D1 D2 Relate IC50 to Physicochemical Properties (pKa, σ, Dipole) D1->D2

Caption: Experimental workflow for comparing 2-fluoro and 4-fluoro analogue bioactivity.

Detailed Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the ability of the test compounds to inhibit the activity of recombinant human MAO-B enzyme. The enzyme's activity is monitored using a chemiluminescent assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., benzylamine).

  • Materials:

    • Recombinant human MAO-B (e.g., from Sigma-Aldrich).

    • MAO-B Substrate (e.g., p-tyramine or benzylamine).

    • Horseradish Peroxidase (HRP).

    • Luminol or similar luminescent probe.

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Test Compounds (2-FA and 4-FA) dissolved in DMSO.

    • Positive Control: Selegiline or Rasagiline.

    • 96-well white, opaque microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds (2-FA and 4-FA) and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

    • In each well of the microplate, add 50 µL of the appropriate compound dilution. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" blanks.

    • Add 25 µL of MAO-B enzyme solution to each well (except blanks) and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

    • Prepare the detection master mix containing the MAO-B substrate, HRP, and luminol in assay buffer.

    • Initiate the reaction by adding 25 µL of the detection master mix to all wells.

    • Immediately measure the luminescence using a plate reader. Read kinetically over 30-60 minutes or as a single endpoint reading.

    • Data Analysis: Subtract the background luminescence (no enzyme blanks). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity MTT Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed SH-SY5Y cells (or another appropriate cell line) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-FA and 4-FA compounds for 24-48 hours. Include vehicle-only (DMSO) controls.

    • After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

The positional isomerism of fluorine on a benzylamine scaffold is a critical determinant of biological activity. The choice between a 2-fluoro and a 4-fluoro substitution is not arbitrary and has profound implications for a molecule's pKa, electronic distribution, and overall conformation. While 4-fluorobenzylamine analogues have shown particular promise in the development of MAO-B inhibitors and anticancer agents, 2-fluoro analogues are valuable in other therapeutic areas like anticonvulsants.

This guide underscores a crucial principle in drug discovery: small structural changes can lead to significant functional consequences. The lack of direct comparative studies in the literature presents an opportunity for researchers. By employing systematic workflows like the one detailed above, the scientific community can build more robust Structure-Activity Relationship (SAR) models. Such studies are essential for rationally designing next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-15. Available from: [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Available from: [Link]

  • Alcaro, S., et al. (1999). Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro. PubMed. Available from: [Link]

  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available from: [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Available from: [Link]

  • Gokcen, K., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. AVESİS. Available from: [Link]

  • Gokcen, K., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. Available from: [Link]

  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Available from: [Link]

  • Save My Exams. (2025). Bond Polarity & Dipole Moments. Available from: [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?. Available from: [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Available from: [Link]

Sources

A Comparative Analysis of N-benzylbutan-2-amine and N-(2-fluorobenzyl)butan-2-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In medicinal chemistry, the strategic introduction of fluorine into a drug candidate molecule is a widely used strategy to enhance its pharmacological profile.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[1][2][3] This guide provides a comparative analysis of N-benzylbutan-2-amine and its ortho-fluorinated analogue, N-(2-fluorobenzyl)butan-2-amine. While seemingly a minor structural modification, the addition of a single fluorine atom to the ortho position of the benzyl ring can induce significant changes in the molecule's physicochemical and metabolic properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the predicted differences in key drug-like properties, provide detailed experimental protocols for their empirical determination, and discuss the potential implications of these differences in a drug discovery context.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the ortho position of the benzyl ring in N-benzylbutan-2-amine is expected to modulate several key physicochemical parameters critical for drug action. Fluorine is the most electronegative element, and its presence can alter electron distribution, which in turn impacts pKa, lipophilicity, and dipole moment.[3][4]

PropertyN-benzylbutan-2-amineThis compound (Predicted)Rationale for Predicted Change
Molecular Weight 163.26 g/mol 181.25 g/mol Addition of a fluorine atom.
pKa ~9.6~9.2The electron-withdrawing nature of fluorine reduces the basicity of the amine.[3]
LogP ~2.8~3.1Fluorine substitution generally increases lipophilicity.[5]
Metabolic Stability ModeratePotentially HigherThe C-F bond can block sites of metabolism (e.g., aromatic hydroxylation).[2]

Note: The values for this compound are predicted based on established principles of medicinal chemistry and may vary from empirically determined values.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences between these two compounds, a series of standardized in vitro assays are recommended. The following sections provide detailed, step-by-step protocols for determining lipophilicity (LogD) and metabolic stability.

Protocol 1: Determination of Lipophilicity via Shake-Flask LogD Method

Objective: To measure the distribution coefficient (LogD) of each compound between n-octanol and a buffered aqueous solution at physiological pH (7.4), providing a measure of lipophilicity.[6][7]

Materials:

  • N-benzylbutan-2-amine

  • This compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO

  • Vials

  • Shaker/rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.[8]

  • Partitioning:

    • In a vial, add a 1:1 volume ratio of pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).

    • Spike with a small volume of the 10 mM stock solution to achieve a final concentration of ~100 µM.

    • Securely cap the vials.

  • Equilibration: Place the vials on a shaker and agitate for 1-2 hours at room temperature to ensure complete partitioning.[8]

  • Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear separation of the n-octanol and aqueous layers.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

    • Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[9]

Experimental Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO mix Mix Phases & Compound stock->mix phases Prepare Saturated n-Octanol & PBS phases->mix shake Equilibrate on Shaker mix->shake spin Separate by Centrifugation shake->spin sample Sample Both Phases spin->sample hplc Quantify by HPLC-UV sample->hplc calc Calculate LogD hplc->calc

Caption: Shake-Flask method for LogD determination.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the susceptibility of each compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, by measuring the rate of its disappearance in the presence of human liver microsomes.[10][11]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of microsomes in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL protein).[12][13]

    • Prepare working solutions of the test compounds and positive control in buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding a small volume of the test compound to the microsomal solution to achieve a final concentration of 1 µM.[12]

    • Immediately add the NADPH regenerating system to start the metabolic process.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Quenching:

    • Immediately add the withdrawn aliquot to a tube containing cold acetonitrile (with internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_setup Setup (37°C) cluster_reaction Reaction cluster_analysis Analysis hlm Human Liver Microsomes (0.5 mg/mL) nadph Add NADPH (Initiate Reaction) hlm->nadph compound Test Compound (1 µM) compound->nadph incubate Incubate at 37°C nadph->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with ACN (+ Internal Standard) sample->quench analyze Analyze by LC-MS/MS quench->analyze calc Calculate Half-Life (t½) analyze->calc

Caption: In vitro metabolic stability workflow.

Discussion of Potential Findings and Implications

Impact of Fluorination on Pharmacokinetics:

  • Basicity (pKa): The expected decrease in the pKa of this compound will make it less basic than its non-fluorinated counterpart.[3] This can have significant implications for its absorption and distribution. A lower pKa means the compound will be less protonated at physiological pH, potentially leading to increased membrane permeability and oral bioavailability. However, it could also affect solubility and interactions with acidic cellular compartments.

  • Lipophilicity (LogD): The anticipated increase in LogD for the fluorinated analogue suggests it will be more lipophilic. Enhanced lipophilicity can improve penetration across biological membranes, including the blood-brain barrier. However, excessively high lipophilicity can lead to increased plasma protein binding, sequestration in fatty tissues, and non-specific toxicity.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Aromatic rings are common sites for oxidation by CYP enzymes. Placing a fluorine atom at the ortho position can sterically hinder or electronically deactivate the ring, thereby blocking a potential site of metabolism. This "metabolic blocking" is a key reason for the use of fluorine in drug design and is expected to increase the metabolic half-life of this compound compared to the parent compound.[2][3]

Visualizing the Metabolic Blocking Effect

Metabolic_Blocking cluster_unfluorinated N-benzylbutan-2-amine cluster_fluorinated This compound Unfluorinated [Structure of N-benzylbutan-2-amine] Metabolite [Structure of para-hydroxylated metabolite] Unfluorinated->Metabolite CYP450 (para-hydroxylation) Fluorinated [Structure of this compound] Blocked Metabolism Blocked Fluorinated->Blocked Fluorine blocks access to para-position

Caption: Fluorine as a metabolic shield.

Conclusion

The comparative analysis of N-benzylbutan-2-amine and this compound highlights the profound impact that strategic fluorination can have on the properties of a molecule. The introduction of an ortho-fluoro group is predicted to decrease basicity, increase lipophilicity, and enhance metabolic stability. These changes can collectively lead to an improved pharmacokinetic profile, a common goal in drug optimization. The experimental protocols outlined in this guide provide a robust framework for empirically verifying these predictions. By understanding and harnessing the effects of fluorination, drug development professionals can more effectively design and optimize molecules with desirable drug-like properties.[1][2]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • N-BENZYLAMINE. (n.d.). Ataman Kimya.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. (2013, June 24). PubMed.
  • LogP / LogD shake-flask method. (n.d.). Protocols.io.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • LogP / LogD shake-flask method v1. (2024, August). ResearchGate.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. (n.d.). Semantic Scholar.
  • Benzylamine. (n.d.). ChemicalBook.
  • Strategies for In Vitro Metabolic Stability Testing. (2009, December 2). SlideServe.
  • Benzylamine. (n.d.). Wikipedia.
  • BENZYLAMINE. (n.d.). CAMEO Chemicals.
  • Benzylamine: Properties, Preparation and Applications. (2023, May 24). ChemicalBook.
  • LogD/LogP Background. (n.d.). Enamine.
  • IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES. (n.d.). DergiPark.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Predicting logP of pesticides using different software. (n.d.). Semantic Scholar.
  • In Vivo Metabolism and Whole-Blood Clearance of N-Nitrosomethylbenzylamine in the Rat. (n.d.). DeepDyve.
  • Simple Method for the Estimation of pKa of Amines. (n.d.). Semantic Scholar.
  • Simple Method for the Estimation of pKa of Amines. (2025, August 8). ResearchGate.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • N-benzylpentan-2-amine | C12H19N. (n.d.). PubChem.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). Medium.
  • A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). Semantic Scholar.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (n.d.). MDPI.
  • An improved method for predicting logP. (n.d.). The University of Texas at Austin.
  • N-benzyl-4-phenylbutan-2-amine (C17H21N). (n.d.). PubChemLite.
  • Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. (n.d.). PubMed.
  • N-Benzylbutan-2-amine. (n.d.). BLD Pharm.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. (2023, February 23). PMC.
  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines. (2024, September 30). Organic Chemistry Frontiers.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • N-(2-Fluorobenzyl)hexan-1-amine. (n.d.). ChemScene.
  • The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors. (2023, May 9). Royal Society of Chemistry.
  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (n.d.). PMC.
  • n-Butylamine. (n.d.). Wikipedia.

Sources

Comparative Guide: Spectroscopic Characterization of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of spectroscopic signatures for N-substituted benzylamines (


, 

, and

). It focuses on distinguishing these pharmacophores using NMR (

H,

C), IR, and MS data, facilitating rapid structural verification in drug discovery workflows.

Context: The N-benzyl moiety is a privileged structure in medicinal chemistry, serving as a core scaffold in neurotransmitter modulators (e.g., dopamine agonists) and a robust protecting group. Distinguishing between mono-, di-, and tri-substituted variants is a frequent analytical challenge during reductive amination optimization.

Spectroscopic Profiling: The Comparative Matrix

The following data matrix synthesizes chemical shift trends and vibrational modes. Note that values may fluctuate slightly based on solvent concentration and pH.

Table 1: Comparative Spectroscopic Data ( )
FeatureBenzylamine (

)
N-Methylbenzylamine (

)
N,N-Dimethylbenzylamine (

)
Diagnostic Trend

H NMR: Ph-

-N

3.80 – 3.90 ppm (s)

3.70 – 3.75 ppm (s)

3.40 – 3.50 ppm (s)
Shielding Effect: N-alkylation increases electron density, shifting the benzylic methylene upfield.

H NMR: N-

N/A

2.40 – 2.45 ppm (s)

2.20 – 2.25 ppm (s)
Integration: 3H (

) vs. 6H (

).

C NMR: Ph-

-N

~46.5 ppm

~56.1 ppm

~64.0 ppm
Deshielding Effect:

-effect of added methyl groups shifts the benzylic carbon downfield.
IR: N-H Stretch 3300–3400 cm

(Doublet)
3300–3350 cm

(Singlet, weak)
NoneBand Count: 2 (

)

1 (

)

0 (

).[1]
MS (EI): Base Peak

30 (

)

44 (

)

58 (

)

-Cleavage:
Dominant fragmentation pathway.

Technical Deep Dive & Mechanistic Insights

NMR Spectroscopy: The Benzylic "Fingerprint"

The benzylic methylene protons (


) act as the primary diagnostic handle.
  • The Shielding Paradox: While electronegative substitutions typically deshield adjacent protons, N-alkylation in benzylamines often results in a slight upfield shift (shielding) of the benzylic protons (e.g.,

    
     ppm). This is attributed to the electron-donating inductive effect (+I) of the alkyl groups attached to the nitrogen, which increases electron density around the nitrogen and, by extension, the adjacent methylene protons.
    
  • Solvent Effects: In protic solvents (

    
    ), these peaks may shift downfield due to hydrogen bonding with the lone pair, reducing the shielding effect.
    
  • 
    C Sensitivity:  The carbon nucleus shows a classic additive shift. Adding a methyl group exerts a 
    
    
    
    -effect, deshielding the benzylic carbon by approximately +10 ppm per methyl group.
Mass Spectrometry: Fragmentation Logic

Electron Ionization (EI) yields predictable fragmentation governed by


-cleavage .
  • Mechanism: The radical cation forms on the nitrogen. Homolytic cleavage occurs at the C-C bond between the benzylic carbon and the phenyl ring to stabilize the resulting iminium ion.

  • Diagnostic Peaks:

    • 
       Amine:  Loss of Ph (77) 
      
      
      
      
      
      (
      
      
      30).
    • 
       Amine (N-Me):  Loss of Ph (77) 
      
      
      
      
      
      (
      
      
      44).
    • 
       Amine (N,N-dimethyl):  Loss of Ph (77) 
      
      
      
      
      
      (
      
      
      58).
  • Tropylium Ion: A competitive peak at

    
     91 (
    
    
    
    ) is common but less specific than the amine fragments.

Experimental Protocol: Reductive Amination

Context: This protocol describes the synthesis of N-methylbenzylamine from benzaldehyde, a standard method for generating reference material. This is a self-validating protocol; the disappearance of the aldehyde peak in NMR confirms the first step, and the appearance of the N-methyl doublet/singlet confirms reduction.

Reagents
  • Benzaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH, 1.2 equiv)

  • Sodium Borohydride (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Workflow Diagram

ReductiveAmination Start Start: Benzaldehyde + Methylamine Imine Intermediate: Imine Formation (Check: Disappearance of CHO) Start->Imine Stir 2h, MeOH Reduction Reduction: Add NaBH4 (0°C) Imine->Reduction In situ Quench Quench: Add H2O / NaHCO3 Reduction->Quench Gas Evolution Stops Workup Workup: Extract DCM -> Dry -> Conc. Quench->Workup pH > 9 Product Product: N-Methylbenzylamine Workup->Product Distillation/Column

Figure 1: Step-wise reductive amination workflow with critical monitoring points.

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve Benzaldehyde (10 mmol) in Methanol (20 mL). Add Methylamine (12 mmol) dropwise. Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC or

      
      H NMR. The aldehyde proton (
      
      
      
      10.0 ppm) must disappear.
  • Reduction: Cool the mixture to 0°C. Add

    
     (15 mmol) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).[2]
    
  • Reaction: Allow the mixture to warm to RT and stir for 1 hour.

  • Quench: Add water (10 mL) slowly. Adjust pH to >10 using 1M NaOH to ensure the amine is free-based.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH:Et3N gradient) if necessary.
    

Decision Logic: Structural Identification

Use this logic flow to identify unknown benzylamine derivatives based on spectral data.

IdentificationLogic Start Unknown Sample (N-Benzyl Derivative) IR_Check Check IR (3300-3400 cm-1) Start->IR_Check TwoBands Two Bands (Sym/Asym Stretch) IR_Check->TwoBands Doublet OneBand One Band (Weak) IR_Check->OneBand Singlet NoBand No Bands IR_Check->NoBand Absent Result1 Primary Amine (Benzylamine) TwoBands->Result1 NMR_Confirm Confirm with 1H NMR (Benzylic CH2 Shift) OneBand->NMR_Confirm Result3 Tertiary Amine (N,N-Dialkyl) NoBand->Result3 Result2 Secondary Amine (N-Alkyl) NMR_Confirm->Result2 CH2 ~ 3.7 ppm + N-Me Singlet

Figure 2: Analytical decision tree for classifying N-substituted benzylamines.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-Methylbenzylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • PubChem. N-Methylbenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Common Organic Chemistry. Reductive Amination Conditions and Protocols. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general shift trends cited in Section 3).

Sources

Reductive Amination Reagents: A Comparative Guide to Sodium Borohydride vs. Sodium Cyanoborohydride

[1]

Executive Summary

In the synthesis of amines via reductive amination, the choice between Sodium Borohydride (


selectivitysafety1
  • Sodium Borohydride (

    
    ):  A strong, aggressive reducing agent. It reduces aldehydes/ketones and imines indiscriminately. It requires a two-step (stepwise)  protocol to prevent the formation of alcohol side products.[2] It is safer and more cost-effective.
    
  • Sodium Cyanoborohydride (

    
    ):  A mild, selective reducing agent.[1][3][4] It is stable in acid and reduces iminium ions orders of magnitude faster than neutral carbonyls. It enables one-pot  protocols but carries severe toxicity risks (HCN generation).[3]
    

Scientist’s Verdict: Use


Mechanistic Deep Dive: The Electronic Tug-of-War

To control the reaction, you must understand the electronic environment of the boron center. The fundamental difference lies in how "hydridic" the B-H bond is.

The Cyanide Effect

In

  • Result: The hydride is less nucleophilic. It cannot effectively attack the partial positive charge (

    
    ) of a neutral carbonyl (aldehyde/ketone).
    
  • Selectivity: It can only attack the full positive charge of a protonated iminium ion (

    
    ). This allows you to keep the reducing agent in the flask while the imine forms, without reducing the starting material.
    
The Borohydride Baseline

In

  • Result: It attacks both neutral carbonyls and imines rapidly.

  • Consequence: If you mix amine, aldehyde, and

    
     together, the aldehyde will be reduced to an alcohol (dead end) before it can form the amine.
    
Pathway Visualization

The following diagram illustrates the kinetic competition that dictates your reagent choice.

Reaction_PathwayStartAldehyde/Ketone+ AmineAlcoholAlcohol(Side Product)Start->AlcoholReduced by NaBH4(Fast)Start->AlcoholReduced by NaBH3CN(Very Slow/No Rxn)ImineImine / Hemiaminal(Intermediate)Start->ImineDehydration(-H2O)IminiumIminium Ion(C=N+)Imine->IminiumAcid Catalysis(pH < 6)ProductTarget AmineImine->ProductReduced by NaBH4(Requires Step 2)Iminium->ProductReduced by NaBH3CN(Fast & Selective)

Figure 1: Kinetic competition in reductive amination. Note that

Performance Comparison Matrix

This table synthesizes experimental data regarding stability, selectivity, and handling.

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Protocol Type Two-Step (Sequential addition)One-Pot (Simultaneous addition)
pH Stability Decomposes rapidly below pH 9Stable down to pH ~3
Selectivity Low (Reduces C=O and C=N)High (Reduces C=N preferentially)
Solvent Compatibility MeOH, EtOH (reacts slowly with solvent)MeOH, H2O, THF, Acetonitrile
Toxicity Moderate (Standard lab reagent)High (Cyanide/HCN risk)
Atom Economy High (Low MW: 37.83 g/mol )Lower (MW: 62.84 g/mol )
Reaction Rate Fast (Minutes to Hours)Slow (Hours to Days)

Experimental Protocols

Method A: The "Clean & Cheap" Two-Step ( )

Best for: Simple amines, robust substrates, cost-sensitive processes.

The Logic: Since

  • Imine Formation:

    • Dissolve aldehyde/ketone (1.0 equiv) and amine (1.0–1.2 equiv) in dry Methanol (MeOH).

    • Optional: Add a dehydrating agent (

      
       or Molecular Sieves) to push the equilibrium.
      
    • Stir for 2–12 hours. Validation: Monitor by TLC or 1H NMR (look for disappearance of the aldehyde -CHO peak ~9-10 ppm and appearance of imine peak).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.0–1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.[2]
      
    • Warm to room temperature and stir until conversion is complete (usually < 2 hours).

  • Workup:

    • Quench with water or dilute HCl (carefully).

    • Extract with organic solvent (DCM or EtOAc).

Method B: The "Borch Reduction" One-Pot ( )

Best for: Unstable imines, intramolecular cyclizations, sluggish ketones.

The Logic: We use acidic conditions to protonate the imine (making it an iminium ion), which

  • Setup:

    • Dissolve carbonyl (1.0 equiv) and amine (1.0–5.0 equiv) in Methanol.

    • Add

      
       (0.7–1.0 equiv).
      
  • pH Control (The Critical Step):

    • Adjust pH to 5–6 using Glacial Acetic Acid.

    • Why? pH < 3 generates HCN gas (Deadly). pH > 7 slows the reaction (no iminium ion).

    • Tip: Use a bromocresol green indicator or pH paper.

  • Reaction:

    • Stir at room temperature. Reaction times are often longer (12–48 hours).

  • Workup (Safety Critical):

    • Quench: Adjust pH to < 2 with HCl to decompose remaining hydride (IN FUME HOOD).

    • Neutralize: Basify with NaOH to pH > 10.

    • Cyanide Destruction: Wash the organic layer or treat the aqueous waste with Sodium Hypochlorite (Bleach) to oxidize residual cyanide to cyanate.

Decision Matrix: Which Reagent?

Use this workflow to select the correct reagent for your specific molecule.

Decision_MatrixStartStart: Reductive AminationIsImineStableIs the Imine Intermediate Stable?Start->IsImineStableStableYes (Stable)IsImineStable->StableIsolate/Pre-formUnstableNo (Unstable/Transient)IsImineStable->UnstableOne-Pot RequiredUseNaBH4Use NaBH4 (Two-Step)Safer, CheaperStable->UseNaBH4AcidSensitiveIs Substrate Acid Sensitive?Unstable->AcidSensitiveYesAcidYesAcidSensitive->YesAcidNeed Mild ConditionsNoAcidNoAcidSensitive->NoAcidCan tolerate pH 5UseSTABUse Na(OAc)3BH (STAB)(Modern Standard)YesAcid->UseSTABUseBorchUse NaBH3CN(Borch Conditions)NoAcid->UseBorch

Figure 2: Decision workflow for reagent selection.

Safety & Toxicology (Crucial)

The Cyanide Hazard ( )

Sodium cyanoborohydride contains the cyanide anion (

  • Mechanism of Danger: Upon contact with strong acid or water during workup, it can hydrolyze to release Hydrogen Cyanide (HCN) gas.[3]

  • HCN Profile: Colorless, faint "bitter almond" smell (genetic trait, not everyone can smell it), causes rapid respiratory failure.

  • Mitigation:

    • ALWAYS work in a functioning fume hood.

    • NEVER acidify the reaction mixture below pH 3 unless in a closed, vented system.

    • Waste Disposal: All aqueous waste must be treated with bleach (NaClO) at pH > 10 to oxidize cyanide before disposal.

The Hydrogen Hazard ( )
  • Releases Hydrogen gas (

    
    ) upon contact with protic solvents or acid.
    
  • Risk: Pressure buildup in sealed vessels; flammability.

Scientist's Note: The Modern Alternative (STAB)

While this guide compares


Sodium Triacetoxyborohydride (STAB /

)
  • Why? It offers the selectivity of Cyanoborohydride (reducing imines > aldehydes) without the cyanide toxicity.

  • Limitation: It reacts slowly with methanol, so it is typically used in DCE (Dichloroethane) or THF.[5]

  • Recommendation: If your lab budget allows and solvent compatibility exists, STAB is generally the superior choice over

    
      for one-pot procedures [4].
    

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[6][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][9]

  • Master Organic Chemistry. (2017). "Reductive Amination."[3][4][5][6][7][9] [Link]

Safety Operating Guide

Personal protective equipment for handling N-(2-fluorobenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(2-fluorobenzyl)butan-2-amine is a secondary amine intermediate often utilized in pharmaceutical synthesis and forensic standard preparation.[1] While specific Safety Data Sheet (SDS) availability for this exact isomer is limited, its structural analogs (benzylamines and secondary alkylamines) dictate a Corrosive (Category 1B) and Acute Toxicity safety profile.[1]

Critical Hazard: As a free base, this compound is a corrosive liquid capable of causing immediate, irreversible ocular damage and severe skin burns. It readily absorbs CO₂ from the air (carbamate formation) and is incompatible with strong oxidizers.

Immediate Action Required:

  • Engineering Control: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Standard nitrile gloves provide only splash protection. For prolonged handling, use Silver Shield/4H (Laminate) or Viton gloves.

  • Eye Protection: Chemical splash goggles are mandatory; a face shield is required for volumes >50 mL.

Chemical Profile & Hazard Analysis

To ensure accurate safety protocols, we utilize Structure-Activity Relationship (SAR) analysis, benchmarking against 2-Fluorobenzylamine and sec-Butylamine.[1]

PropertyData / EstimateOperational Implication
CAS (HCl Salt) 1049773-05-8Salt form is a solid irritant; Free base is a corrosive liquid.[1]
Physical State Liquid (Free Base) / Solid (HCl)Liquids pose vapor/splash risks; Solids pose dust inhalation risks.
Basicity (pKa) ~10.5 (Estimated)Strong base; reacts violently with acids and acid chlorides.
Volatility ModerateVapors are heavier than air; can accumulate in low-lying areas (sinks).[1]
Incompatibilities Acid chlorides, Anhydrides, OxidizersDo not store near acylating agents or strong acids.

GHS Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[2][3][4][5]

  • H302+H312: Harmful if swallowed or in contact with skin.[3]

  • H335: May cause respiratory irritation.[4][6]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent permeation, a critical failure mode when handling amines with standard lab gloves.

Hand Protection Strategy
  • Risk: Secondary amines can permeate standard disposable nitrile gloves in <15 minutes.

  • Protocol:

    • Routine (Splash Risk): Double-gloved Nitrile (min 0.11 mm thick).[1] Change immediately upon contamination.[5]

    • High Exposure (Pouring/Synthesis): Wear Laminate (Silver Shield/4H) gloves as liners under Nitrile gloves for dexterity + chemical resistance.

Eye & Face Protection[1][2][3][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles (Indirect Venting).

  • High Volume: Polycarbonate Face Shield over goggles.

  • Contraindication: Do not use safety glasses; vapors can bypass side shields and cause corneal haze (glaucopsia).

Respiratory Protection
  • Primary: Fume hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).[1]

Operational Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, check for "crusting" around the cap, indicating CO₂ absorption.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

  • Segregation: Store in a "Corrosives/Bases" cabinet, physically separated from "Acids" and "Oxidizers".

B. Synthesis & Handling Workflow

This workflow minimizes exposure during standard bench-scale operations.

HandlingWorkflow Start Start: Removal from Storage Check Check Atmosphere (Is it under Argon?) Start->Check Check->Start No (Purge first) Weigh Weighing (Inside Fume Hood) Check->Weigh Yes Reaction Reaction Setup (Schlenk/Sealed Vessel) Weigh->Reaction Cleanup Decontamination (Wipe with dilute HCl) Reaction->Cleanup

Figure 1: Safe handling workflow ensuring inert atmosphere integrity and containment.

C. Spill Response (The "Neutralization" Protocol)

Amines are difficult to clean because they are slippery and volatile.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator and Laminate gloves.

  • Contain: Use a "Universal" or "Caustic" spill pillow. Do not use paper towels immediately (high surface area increases volatilization).

  • Neutralize: Apply a weak acid solution (e.g., Citric Acid or dilute Acetic Acid) to the spill before final wiping. This converts the volatile free base into a non-volatile salt.

  • Clean: Wipe with absorbent pads and dispose of as hazardous chemical waste.

Waste Disposal & Deactivation

Do not pour down the drain. Amines are toxic to aquatic life and can damage plumbing.

Waste StreamDeactivation MethodDisposal Path
Liquid Waste Dissolve in organic solvent (EtOH) and neutralize with 1M HCl to pH 5-7.[1]Halogenated/Non-Halogenated Solvent Waste (Tag: "Amine Salts").
Solid Waste N/ASolid Waste Bin (Double Bagged).
Contaminated Sharps Rinse with solvent into liquid waste.Biohazard/Sharps Container.[5][7]

Deactivation Logic:



Conversion to the hydrochloride salt reduces vapor pressure to near zero and eliminates corrosivity.[1]

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzylamine Derivatives. Retrieved from

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Secondary Amines & Skin Corrosion. Retrieved from [1]

  • National Library of Medicine. (2025). PubChem Compound Summary: N-butylamine.[1] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.